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  • Product: 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride
  • CAS: 1803562-65-3

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: The Strategic Application of 2-Amino-3,3-dicyclobutylpropanoic Acid Hydrochloride

Introduction to Next-Generation Unnatural Amino Acids In the landscape of modern peptide drug discovery, overcoming the inherent limitations of natural peptides—namely, rapid proteolytic degradation and poor membrane per...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Next-Generation Unnatural Amino Acids

In the landscape of modern peptide drug discovery, overcoming the inherent limitations of natural peptides—namely, rapid proteolytic degradation and poor membrane permeability—requires sophisticated structural engineering. The incorporation of highly sterically hindered unnatural amino acids (UAAs) has emerged as a frontline strategy.

Among these advanced building blocks, 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride represents a unique structural motif. By introducing two cyclobutyl rings at the beta-carbon, this UAA provides extreme steric bulk and localized lipophilicity. This whitepaper details the physicochemical properties, pharmacokinetic rationale, and advanced synthetic protocols required to successfully integrate this challenging but highly rewarding building block into peptide sequences.

Physicochemical Profiling & Structural Rationale

Before incorporating any UAA into a solid-phase peptide synthesis (SPPS) workflow, a rigorous understanding of its physicochemical properties is required. The dual cyclobutyl rings significantly alter the local dielectric environment and Ramachandran dihedral angles of the resulting peptide backbone.

Quantitative Data Summary

The following table summarizes the core chemical properties of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride, derived from authoritative chemical databases[1][2].

PropertySpecificationExperimental Implication
Chemical Name 2-Amino-3,3-dicyclobutylpropanoic acid hydrochlorideNomenclature standard for inventory and patent filing.
CAS Number 1803562-65-3Essential for procurement and regulatory tracking.
Molecular Formula C₁₁H₂₀ClNO₂Indicates the presence of the HCl salt, requiring neutralization during SPPS.
Molecular Weight 233.74 g/mol Used for precise stoichiometric calculations during coupling.
SMILES String Cl.NC(C(=O)O)C(C1CCC1)C2CCC2Useful for in silico LogP and conformational modeling.
Structural Class Aliphatic, β-branched α-Amino AcidPredicts high steric hindrance; necessitates aggressive coupling reagents.
The "Dicyclobutyl" Advantage

The choice to use a dicyclobutyl substitution rather than a simpler tert-butyl or cyclohexyl group is highly deliberate. Cyclobutyl rings possess a unique puckered conformation that balances massive steric shielding with a restricted rotational radius. This prevents the side chain from adopting conformations that might clash with the target receptor, while still providing enough bulk to completely occlude adjacent amide bonds from enzymatic hydrolysis.

Mechanistic Impact on Pharmacokinetics (PK)

The primary causality behind utilizing 2-Amino-3,3-dicyclobutylpropanoic acid lies in its dual-action enhancement of peptide pharmacokinetics: Proteolytic Shielding and Lipophilicity-Driven Permeability .

  • Protease Active Site Exclusion: Endopeptidases and exopeptidases require precise stereochemical alignment to nucleophilically attack the peptide bond. The massive beta-branching of the dicyclobutyl groups creates a physical barricade, increasing the activation energy required for the protease to reach the transition state.

  • Membrane Partitioning: The high hydrocarbon content of the twin cyclobutyl rings shifts the local partition coefficient (LogP) of the peptide. This localized lipophilicity disrupts the hydration shell of the peptide, facilitating favorable thermodynamic partitioning into the phospholipid bilayer of cellular membranes.

Pharmacokinetic optimization logic via proteolytic shielding and lipophilicity.

Advanced Synthetic Incorporation (SPPS)

Coupling an amino acid with extreme beta-branching is notoriously difficult. Standard carbodiimide chemistry (e.g., DIC/Oxyma) or standard uronium salts (e.g., HBTU) often fail, leading to incomplete sequences or epimerization[3].

To overcome the steric barrier of the dicyclobutyl moiety, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandatory[4][5]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom at the 7-position of the HOAt ring provides a critical neighboring group effect, hydrogen-bonding with the incoming amine and accelerating the acyl transfer even in sterically congested environments.

Self-Validating SPPS Workflow

The following protocol ensures high-efficiency coupling while embedding a self-validating feedback loop (the Kaiser Test) to guarantee sequence integrity[6][7].

Workflow for SPPS incorporation of sterically hindered unnatural amino acids.

Step-by-Step Methodology

Phase 1: Preparation and Deprotection

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide resin in Dichloromethane (DCM) for 30 minutes to expand the polymer matrix. Wash 3x with Dimethylformamide (DMF).

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly (5x DMF, 3x DCM, 3x DMF) to remove all traces of Piperidine, which could otherwise cause premature capping.

Phase 2: Activation and Hindered Coupling 4. Neutralization & Activation: Because 2-Amino-3,3-dicyclobutylpropanoic acid is supplied as a hydrochloride salt, extra base is required. In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-protected UAA and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIPEA). Causality: The excess DIPEA neutralizes the HCl salt and drives the formation of the active HOAt ester. Pre-activate for exactly 2 minutes. 5. Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. Causality: The extended timeframe is strictly necessary; the beta-branching drastically reduces the rate of nucleophilic attack by the resin-bound amine.

Phase 3: Self-Validation (The Kaiser Test) 6. Sampling: Remove 10-15 resin beads, wash them with ethanol, and place them in a glass test tube[8]. 7. Reagent Addition: Add 2 drops each of:

  • Reagent A: KCN in pyridine/water.
  • Reagent B: 5% Ninhydrin in n-butanol.
  • Reagent C: Phenol in n-butanol[9].
  • Heating & Observation: Heat at 110°C for 5 minutes.
  • Negative Result (Yellow/Colorless): Coupling is complete. Proceed to the next synthesis step.
  • Positive Result (Blue/Purple): Unreacted primary amines remain. Do not proceed. Perform a double coupling using fresh reagents (HATU/DIPEA) for an additional 2 hours[10].

Phase 4: Cleavage 9. Global Cleavage: Once the sequence is complete, cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water for 2 hours. Precipitate in cold diethyl ether.

Conclusion

The strategic integration of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride into peptide therapeutics offers a profound mechanism for overcoming the poor pharmacokinetic profiles of natural peptides. While its extreme steric hindrance poses synthetic challenges, adhering to an optimized HATU-mediated coupling protocol with rigorous Kaiser test validation ensures high-fidelity synthesis. As the field of peptidomimetics evolves, such heavily engineered aliphatic building blocks will become increasingly central to designing orally bioavailable and metabolically stable peptide drugs.

References

  • PubChemLite / Université du Luxembourg. "2-amino-3,3-dicyclobutylpropanoic acid hydrochloride (C11H19NO2)." PubChem Database. URL:[Link]

  • AAPPTec. "Monitoring of Peptide Coupling and Capping; Coupling Tests." AAPPTec Solid Phase Synthesis Protocols. URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Amino-3,3-dicyclobutylpropanoic Acid Hydrochloride: A Predictive Guide

Introduction In the landscape of drug discovery and development, non-proteinogenic amino acids represent a crucial class of building blocks for creating novel peptide and small molecule therapeutics. Their unique side ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, non-proteinogenic amino acids represent a crucial class of building blocks for creating novel peptide and small molecule therapeutics. Their unique side chains can confer improved metabolic stability, enhanced binding affinity, and novel pharmacological properties. 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is one such molecule, featuring a sterically demanding dicyclobutyl moiety at the β-position. The precise characterization of this compound is paramount for its use in synthesis and for ensuring the identity, purity, and quality of any resulting active pharmaceutical ingredients.

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride. As no public-domain experimental spectra are currently available, this document leverages foundational spectroscopic principles and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis serves as an essential reference for researchers, scientists, and drug development professionals for the purpose of structural verification and quality control.

Molecular Structure and Spectroscopic Overview

The structure of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is unique in its geminal dicyclobutyl substitution. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature. The presence of the hydrochloride salt means the primary amine exists in its protonated ammonium form (-NH₃⁺) and the carboxylic acid remains protonated (-COOH).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can piece together the molecular framework.

Experimental Protocol: NMR Data Acquisition

For a compound like 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride, a standardized protocol is essential for obtaining high-quality, reproducible data.

Workflow for NMR Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh ~5-10 mg of the hydrochloride salt s2 Dissolve in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) s1->s2 s3 Transfer to a 5 mm NMR tube s2->s3 a1 Acquire ¹H NMR spectrum (e.g., 400 MHz) s3->a1 a2 Acquire ¹³C{¹H} NMR spectrum (e.g., 100 MHz) a1->a2 a3 Perform 2D NMR (COSY, HSQC) if assignments are ambiguous a2->a3 p1 Fourier transform the raw data a3->p1 p2 Phase and baseline correct the spectra p1->p2 p3 Integrate ¹H signals and reference to a known standard (e.g., TSP for D₂O) p2->p3 s1 Place a small amount of the solid sample directly onto the ATR crystal s2 Apply pressure to ensure good contact between the sample and the crystal s1->s2 s3 Collect the background spectrum (air) s2->s3 s4 Collect the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution) s3->s4 s5 Clean the ATR crystal thoroughly s4->s5

Caption: A simple and rapid workflow for obtaining an FTIR spectrum using an ATR accessory.

Causality in Protocol Choices:

  • ATR vs. KBr Pellet: ATR is preferred for its speed and simplicity, requiring no sample grinding or pellet pressing, which can be affected by atmospheric moisture, especially for hygroscopic hydrochloride salts.[1]

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the major functional group bands for a molecule of this complexity.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the ammonium, carboxylic acid, and alkyl C-H bonds.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Comments
3200 - 2500O-H stretchCarboxylic acidA very broad and strong absorption characteristic of the hydrogen-bonded -COOH group.
~3000 - 2800N-H stretchAmmonium (-NH₃⁺)These bands often appear as broad absorptions superimposed on the C-H stretching region.
2950 - 2850C-H stretchAlkyl (Cyclobutyl)Strong absorptions from the methylene and methine groups of the cyclobutyl rings.
~1730 - 1700C=O stretchCarboxylic acidA strong, sharp peak characteristic of the carbonyl group in a carboxylic acid.
~1600 - 1500N-H bendAmmonium (-NH₃⁺)Asymmetric and symmetric bending vibrations of the ammonium group.
~1400C-H bendAlkyl (CH₂)Scissoring vibration of the methylene groups in the cyclobutyl rings.
~1250 - 1200C-O stretchCarboxylic acidStretching vibration of the C-O single bond, often coupled with O-H bending.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.

Workflow for ESI-MS Analysis

s1 Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) s2 Infuse the solution directly into the ESI source or inject via an LC system s1->s2 s3 Acquire the full scan mass spectrum in positive ion mode s2->s3 s4 Select the [M+H]⁺ ion and perform tandem MS (MS/MS) to induce and analyze fragmentation s3->s4

Caption: General workflow for acquiring ESI-MS and MS/MS data for an amino acid.

Causality in Protocol Choices:

  • Positive Ion Mode: Amino acids readily accept a proton at the amino group, making positive ion mode the logical choice for detection.

  • Acidified Mobile Phase: The addition of a small amount of acid (like formic acid) ensures the analyte is protonated in solution, promoting efficient ionization and leading to a strong [M+H]⁺ signal.

  • Tandem MS (MS/MS): While ESI is soft, fragmentation is necessary for structural confirmation. MS/MS involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[2]

Predicted Mass Spectrum and Fragmentation

The molecular formula of the free base is C₁₁H₁₉NO₂.

  • Molecular Weight (Free Base): 197.27 g/mol

  • Predicted [M+H]⁺ (Monoisotopic): m/z 198.1489

The fragmentation of protonated amino acids typically involves neutral losses from the N- and C-termini and fragmentation of the side chain.

Predicted Fragmentation Pathway for [M+H]⁺ of 2-Amino-3,3-dicyclobutylpropanoic Acid

M [M+H]⁺ m/z 198.15 F1 [M+H - H₂O]⁺ m/z 180.14 M->F1 - H₂O F2 [M+H - (H₂O + CO)]⁺ m/z 152.14 M->F2 - (H₂O + CO) F3 [Side Chain Loss]⁺ C₅H₉⁺ m/z 69.07 M->F3 - C₆H₁₀NO₂ F1->F2 - CO F4 [Immonium Ion]⁺ m/z 152.14

Caption: Predicted major fragmentation pathways for protonated 2-Amino-3,3-dicyclobutylpropanoic acid.

Interpretation of Fragmentation:

  • Loss of Water (H₂O): A common initial fragmentation from the carboxylic acid group, leading to an ion at m/z 180.14.

  • Concomitant Loss of Water and Carbon Monoxide (H₂O + CO): This is a hallmark fragmentation of α-amino acids, resulting from the cleavage of the Cα-C(O) bond and loss of the entire carboxyl group as H₂O and CO. This would produce the immonium ion at m/z 152.14.[3] This is often the most abundant fragment ion.

  • Side Chain Fragmentation: Cleavage of the Cα-Cβ bond can lead to fragments related to the side chain. The loss of a cyclobutyl group is possible. A more significant fragmentation might involve the cleavage of the Cβ-C(cyclobutyl) bonds, potentially leading to stable carbocations derived from the cyclobutyl rings, such as the C₅H₉⁺ ion at m/z 69.07.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles and data from analogous structures, offering a reliable reference for researchers. The detailed experimental protocols and the rationale behind them are designed to ensure the acquisition of high-quality data. By comparing experimentally obtained spectra to these predictions, scientists and drug developers can confidently verify the structure and purity of this novel amino acid, ensuring its suitability for downstream applications in medicinal chemistry and materials science.

References

  • BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. BenchChem Technical Support.
  • Doc Brown's Chemistry. (2026).
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Doc Brown's Chemistry. (2026).
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-7. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

  • Harrison, A. G. (2004). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. The Journal of Physical Chemistry A, 108(17), 3743–3753. [Link]

  • Liyanage, R., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Advances, 10(52), 31221-31230. [Link]

  • Specac Ltd. (n.d.). ATR-FTIR spectroscopy of biological samples. Specac. [Link]

  • University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. UMass Chemistry. [Link]

Sources

Foundational

Solubility and stability of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride

An In-depth Technical Guide Topic: Solubility and Stability of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of March 2026, spe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Solubility and Stability of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of March 2026, specific, publicly available solubility and stability studies for 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride are not extensively documented in scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles for the physicochemical characterization of active pharmaceutical ingredients (APIs), particularly amino acid hydrochlorides, as outlined by the International Conference on Harmonisation (ICH), the World Health Organization (WHO), and United States Pharmacopeia (USP) guidelines.[1][2][3] The methodologies, data, and degradation pathways described herein are illustrative and intended to serve as a robust template for initiating the stability and solubility assessment of this molecule.

**Executive Summary

2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is a novel amino acid derivative whose bulky dicyclobutyl moiety presents unique physicochemical characteristics. Understanding its solubility and stability is a critical prerequisite for any successful drug development program, directly influencing bioavailability, formulation design, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of these two critical quality attributes. We present detailed, field-proven protocols for determining pH-dependent thermodynamic solubility via the shake-flask method and for assessing the intrinsic stability of the molecule through a structured forced degradation study. The causality behind experimental choices is explained, and best practices for developing a stability-indicating analytical method (SIAM) are detailed. This document serves as a practical roadmap for researchers to generate the foundational data required for advancing this compound from discovery to clinical development.

Introduction: The Significance of Physicochemical Profiling

In modern drug discovery, the therapeutic potential of a molecule is intrinsically linked to its physicochemical properties. For novel compounds like 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride, a thorough understanding of solubility and stability is not merely a regulatory requirement but a foundational pillar of rational drug design.

  • Solubility dictates the rate and extent of drug absorption, directly impacting its bioavailability. For ionizable molecules such as this amino acid hydrochloride, solubility is a dynamic function of pH.[4] A comprehensive pH-solubility profile is therefore essential for predicting its behavior throughout the gastrointestinal tract and for guiding formulation strategies, such as salt selection or the use of solubility enhancers.[1]

  • Stability defines the molecule's shelf-life and ensures that the patient receives the intended dose of the active substance, free from potentially harmful degradants. Forced degradation studies are an indispensable tool, providing a predictive glimpse into the molecule's degradation pathways under various stress conditions.[5][6] This knowledge is paramount for developing robust formulations, defining appropriate storage conditions, and creating analytical methods capable of ensuring product quality over time.

This guide provides the experimental framework to thoroughly characterize these properties for 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride.

Aqueous Solubility Assessment: A pH-Dependent Profile

As a hydrochloride salt of an amino acid, the compound's aqueous solubility is expected to be highly dependent on the pH of the medium due to the ionization of its amino and carboxylic acid functional groups. The industry-standard "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a compound in a saturated solution at equilibrium.[1][4]

Experimental Protocol: pH-Dependent Equilibrium Solubility

This protocol is designed to determine the solubility of the compound across a physiologically relevant pH range, as recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) assessment.[7]

Objective: To determine the thermodynamic solubility of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride at 37 ± 1 °C in three aqueous buffer systems: pH 1.2, 4.5, and 6.8.

Methodology:

  • Buffer Preparation: Prepare pharmacopoeial-grade buffers: 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.[7]

  • Sample Preparation: Add an excess amount of the solid compound to separate vials containing each of the three buffers. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker or similar agitation device capable of maintaining a constant temperature of 37 ± 1 °C.[7] Agitate the samples for a minimum of 48 hours.

    • Scientific Rationale: A 48-72 hour period is typically sufficient to ensure that a true equilibrium between the solid and dissolved states is reached.[4] The temperature of 37 °C is chosen to mimic physiological conditions.

  • Sample Collection & Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid: Immediately filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove any undissolved microparticles. Centrifugation prior to filtration is also recommended to minimize filter clogging and potential drug adsorption.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, specific analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Perform the experiment in triplicate for each pH condition. Report the solubility in mg/mL and calculate the mean and relative standard deviation (RSD), which should not exceed 10%.[7]

Analytical Method: HPLC for Quantification

A reverse-phase HPLC (RP-HPLC) method is suitable for quantifying amino acid derivatives.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV spectrophotometer at a wavelength appropriate for the molecule (typically 200-220 nm for non-aromatic amino acids).[8]

  • Quantification: Generate a calibration curve using standards of known concentration to accurately determine the concentration in the experimental samples.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_analysis 4. Analysis & Data prep1 Weigh excess API prep2 Add to pH 1.2, 4.5, 6.8 buffers (in triplicate) prep1->prep2 equil Agitate at 37°C for 48-72 hours prep2->equil proc1 Centrifuge sample equil->proc1 proc2 Filter supernatant (0.45 µm PVDF) proc1->proc2 analysis Quantify via validated RP-HPLC method proc2->analysis data Calculate Solubility (mg/mL) & Dose/Solubility Ratio analysis->data

Workflow for pH-dependent equilibrium solubility testing.
Illustrative Data and Interpretation

The data below is hypothetical but represents a plausible profile for an amino acid hydrochloride.

pH ConditionMean Solubility (mg/mL)RSD (%)Dose/Solubility Volume (mL)
1.2 (0.1 N HCl)55.23.11.81
4.5 (Acetate Buffer)12.54.58.00
6.8 (Phosphate Buffer)1.86.255.56
Calculated assuming a hypothetical highest single therapeutic dose of 100 mg.

Interpretation:

  • The highest solubility is observed at low pH (1.2), where the carboxylic acid group is protonated and the amino group is protonated, leading to a highly soluble cationic species.

  • As the pH increases towards the isoelectric point (pI) of the amino acid, the concentration of the less soluble zwitterionic form increases, causing a significant drop in solubility.[9]

  • The Dose/Solubility Volume (DSV) is calculated as the highest dose divided by the solubility at each pH.[7] A drug is considered "highly soluble" if the highest dose dissolves in ≤250 mL of aqueous media across the pH range of 1.2-6.8.[4] In this hypothetical case, the compound would not be classified as highly soluble due to its low solubility at pH 6.8.

Stability Profile and Forced Degradation

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5] This information is crucial for developing a stability-indicating analytical method (SIAM), which can separate and quantify the intact API in the presence of its degradants.[10]

Protocol for Forced Degradation Studies

The objective is to achieve a target degradation of 5-20% of the active substance.[3] This ensures that primary degradation products are formed without being subjected to further secondary degradation.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.[5]

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solution at 70 °C for 48 hours. Also, test the solid powder under the same conditions.

    • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed SIAM.

Development of a Stability-Indicating Method (SIAM)

The core of a stability study is an analytical method that proves specificity. The method developed for solubility testing should be further optimized and validated as a SIAM.

  • Optimization: The HPLC gradient must be adjusted to achieve baseline separation between the parent API peak and all degradant peaks generated during the forced degradation study.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the API in the presence of its degradants. This ensures that no co-eluting peaks are hidden under the main API peak.

Visualization: Forced Degradation and SIAM Workflow

G cluster_stress 1. Application of Stress Conditions cluster_analysis 2. Analytical Method Development cluster_results 3. Data Interpretation api API Solution (1 mg/mL) stress_acid Acidic (0.1M HCl, 60°C) api->stress_acid stress_base Basic (0.1M NaOH, RT) api->stress_base stress_ox Oxidative (3% H₂O₂, RT) api->stress_ox stress_therm Thermal (70°C) api->stress_therm stress_photo Photolytic (ICH Q1B) api->stress_photo hplc Analyze stressed samples with RP-HPLC stress_base->hplc optimize Optimize gradient for separation of all peaks hplc->optimize validate Validate for Specificity (Peak Purity Analysis) optimize->validate results Identify Degradation Pathways Establish Intrinsic Stability Finalize Stability-Indicating Method validate->results

Workflow for Forced Degradation and SIAM Development.
Illustrative Stability Data

The following table provides a hypothetical summary of forced degradation results.

Stress Condition% Degradation of APINumber of DegradantsObservations
Control (Unstressed) < 0.1%0-
Acid (0.1 M HCl, 60°C) 8.5%2Primary degradation pathway appears to be acid-catalyzed.
Base (0.1 M NaOH, RT) 15.2%3More significant degradation under basic conditions.
Oxidative (3% H₂O₂) 4.1%1Susceptible to oxidation, possibly at the amino group.
Thermal (70°C) 1.5%1Relatively stable to dry heat.
Photolytic (ICH Q1B) 0.8%0Appears to be photostable.

Interpretation and Potential Degradation Pathways:

  • Hydrolytic Stability: The molecule shows susceptibility to both acid and base hydrolysis, with greater instability in alkaline conditions. While amino acids themselves are generally stable to hydrolysis, the specific structure could have labile points, or this could indicate reactions like deamination or racemization.[11]

  • Oxidative Stability: As expected for a primary amine, the compound is susceptible to oxidation.[12] The single degradation product suggests a specific oxidative pathway.

  • Thermal and Photolytic Stability: The compound demonstrates good intrinsic stability under thermal and photolytic stress, which is a favorable characteristic.

Conclusion and Forward Recommendations

This guide outlines a robust, systematic approach for determining the fundamental solubility and stability characteristics of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride. The successful execution of these protocols will yield a comprehensive physicochemical profile, which is essential for informed decision-making in subsequent stages of drug development.

The illustrative data suggests that while the compound may possess favorable thermal and photostability, its pH-dependent solubility and susceptibility to hydrolytic and oxidative degradation are critical parameters that must be addressed. This profile would guide formulators to focus on strategies that either maintain an acidic pH environment or protect the molecule from alkaline and oxidative conditions to ensure product efficacy and safety. The developed stability-indicating analytical method will serve as the cornerstone for all future quality control and formal stability studies.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Determination of Solubility in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • Annex 4: WHO Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). Available at: [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry. Available at: [Link]

  • Stability Indicating Method Development and Validation of Ranolazine Hydrochloride in Bulk and Tablet Dosage Form by HPTLC. Impact Factor. Available at: [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available at: [Link]

  • Development and Validation of Stability Indicating Assay Method of Doxycycline Hyclate by using UV-Spectrophotometer. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. PubMed. Available at: [Link]

  • 2-amino-3,3-dicyclobutylpropanoic acid hydrochloride — Chemical Substance Information. Chemister. Available at: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • 2-Amino-3-cyclobutylpropanoic acid hydrochloride. PubChem. Available at: [Link]

  • 1,3-Di(cyclobutyl)cyclobutane. PubChem. Available at: [Link]

  • Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Eurasian Journal of Engineering and Technology. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. Available at: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • Physico-chemical properties and amino acid profiles of sap from Tunisian date palm. Journal of the Saudi Society of Agricultural Sciences. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available at: [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for incorporating 2-Amino-3,3-dicyclobutylpropanoic acid into peptides

An Application Note and Protocol for the Incorporation of 2-Amino-3,3-dicyclobutylpropanoic acid into Peptides Introduction: Harnessing Steric Bulk for Advanced Peptide Therapeutics The incorporation of non-natural amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Incorporation of 2-Amino-3,3-dicyclobutylpropanoic acid into Peptides

Introduction: Harnessing Steric Bulk for Advanced Peptide Therapeutics

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the creation of molecules with enhanced stability, constrained conformations, and novel biological activities.[1][2] 2-Amino-3,3-dicyclobutylpropanoic acid (Dcb), with its unique gem-dicyclobutyl moiety at the β-carbon, presents a compelling building block for peptide modification. This significant steric bulk can enforce specific backbone dihedral angles, shielding the peptide from proteolytic degradation and locking it into a bioactive conformation to improve receptor affinity and potency.[2]

However, the very feature that makes this amino acid attractive—its profound steric hindrance—also poses a significant challenge during chemical synthesis. Standard peptide coupling protocols are often inefficient, leading to low yields, incomplete reactions, and deletion sequences. This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to overcoming these challenges. It outlines optimized protocols for incorporating 2-Amino-3,3-dicyclobutylpropanoic acid into peptides using solid-phase peptide synthesis (SPPS), explains the chemical rationale behind the recommended strategies, and offers a framework for the successful synthesis, purification, and analysis of these sterically demanding peptides.

Key Considerations for Incorporating Sterically Hindered Residues

The successful incorporation of Dcb hinges on addressing the kinetic barrier imposed by its bulky side chain. The dicyclobutyl group physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[3] Therefore, the synthetic strategy must be tailored to overcome this hindrance.

  • Choice of Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for driving these reactions to completion.[4] The method of choice involves the use of more powerful in-situ activating reagents, specifically onium salts (uronium/aminium or phosphonium).[4][5][6] These reagents convert the carboxylic acid into highly reactive esters that can overcome the steric barrier.[3][4] Reagents like HATU, HCTU, and PyBOP are preferred, with HATU often being the most effective for particularly difficult couplings due to the formation of a highly reactive OAt-ester.[3][5][6]

  • Reaction Time and Double Coupling: Steric hindrance dramatically slows the reaction rate.[4] It is often necessary to extend coupling times significantly, for example, from the standard 1-2 hours to overnight.[4] A highly effective strategy to ensure complete incorporation is "double coupling," where the coupling step is performed twice with a fresh solution of the activated amino acid.[4][7]

  • Solvent Selection: Proper solvation of the growing peptide-resin complex is critical to ensure that reactive sites are accessible.[4] N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties, which can help mitigate on-resin peptide aggregation that further hinders the reaction.[4]

  • Protecting Group Strategy: Both Fmoc/tBu and Boc/Bzl orthogonal protection schemes can be employed. The Fmoc/tBu strategy is generally preferred due to its use of milder cleavage conditions (TFA-based cocktails) which are compatible with a wider range of complex peptides.[8] The Boc/Bzl strategy, while robust, requires hazardous hydrogen fluoride (HF) for final cleavage.[9][10]

Materials and Reagents

  • Fmoc-2-Amino-3,3-dicyclobutylpropanoic acid-OH or Boc-2-Amino-3,3-dicyclobutylpropanoic acid-OH

  • SPPS Resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)

  • Standard Fmoc- or Boc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), N-methylpyrrolidone (NMP, peptide synthesis grade), Dichloromethane (DCM)

  • Fmoc Deprotection: 20% Piperidine in DMF (v/v)

  • Boc Deprotection: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: Methanol (MeOH), Diethyl ether (cold)

  • Cleavage Cocktail (Fmoc): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cleavage Reagent (Boc): Anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole)

  • Analytical Equipment: HPLC system with a C18 column, Mass Spectrometer (e.g., ESI-MS).

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully incorporating Dcb. The following table summarizes the properties and recommendations for commonly used high-efficiency reagents.

Coupling ReagentActive Ester FormedRelative ReactivityRecommended Use for Dcb Incorporation
HATU OAt esterVery HighHighly Recommended. Considered the gold standard for sterically hindered couplings.[3][5][6]
HCTU O-6-ClBt esterHighRecommended. A highly efficient and more cost-effective alternative to HATU.[3][4]
PyBOP OBt esterModerate-HighSuitable. Better than standard carbodiimides, but may require longer reaction times or be less effective than HATU/HCTU for this specific residue.[5][6]
DIC/HOBt OBt esterModerateNot Recommended. Generally insufficient to overcome the severe steric hindrance of the Dcb residue.[4]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis on a Rink Amide resin. Equivalents (eq) are calculated relative to the initial loading of the resin.

1. Resin Swelling and Preparation: a. Place the resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes.[11] c. Drain the DMF. d. If starting with an Fmoc-protected resin, proceed to step 2 for the first deprotection.

2. Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF. d. Agitate for an additional 10-15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[11]

3. Coupling of Fmoc-Dcb-OH (Double Coupling Protocol): a. First Coupling: i. In a separate vessel, dissolve Fmoc-Dcb-OH (4 eq) and HATU (3.9 eq) in NMP.[4] ii. Add DIPEA (8 eq) to the mixture and allow it to pre-activate for 1-5 minutes.[4] iii. Add the activated amino acid solution to the deprotected resin. iv. Agitate the reaction for 2-4 hours. v. Drain the coupling solution and wash the resin with DMF (3x). b. Second Coupling: i. Repeat steps 3.a.i through 3.a.iv with a fresh solution of activated Fmoc-Dcb-OH. ii. After the second coupling, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x). c. Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a third coupling may be necessary.

4. Coupling of Standard Amino Acids: a. Follow the procedure in step 3, but a single coupling for 1-2 hours is typically sufficient for standard amino acids.

5. Cycle Repetition: a. Repeat the deprotection (Step 2) and coupling (Step 3 or 4) cycles for each amino acid in the desired sequence.

Mandatory Visualizations

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. N-terminal Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 coupling 3. Amino Acid Coupling (Activated AA, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotect Repeat for next AA final_deprotect Final N-terminal Deprotection wash2->final_deprotect Final AA Coupled cleavage 4. Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotect->cleavage purify 5. Purification & Analysis (HPLC, Mass Spec) cleavage->purify end_peptide Pure Peptide purify->end_peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Structure of the protected Dcb building block for Fmoc-SPPS.

Protocol 2: Peptide Cleavage and Deprotection (Fmoc Strategy)

WARNING: Trifluoroacetic acid (TFA) is highly corrosive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • After the final synthesis cycle (including N-terminal Fmoc deprotection), wash the peptide-resin with DCM (3x) and MeOH (3x) and dry it thoroughly under vacuum.[1]

  • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS.[1]

  • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 1 g of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis
  • Purification by RP-HPLC: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Acetonitrile/Water, potentially with a small amount of acetic acid or TFA to aid solubility). b. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[12][13] c. Use a gradient of water (Solvent A, containing 0.1% TFA) and acetonitrile (Solvent B, containing 0.1% TFA). The specific gradient will depend on the overall hydrophobicity of the peptide. d. Collect fractions corresponding to the major peak.

  • Analysis and Characterization: a. Analyze the collected fractions using analytical RP-HPLC to assess purity.[14] b. Confirm the identity and molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[14][15] c. Pool the fractions with the desired purity (>95% is a common target) and lyophilize to obtain the final peptide as a white, fluffy powder.

Troubleshooting Guide

Troubleshooting_Tree problem Problem: Incomplete Coupling of Dcb (Positive Kaiser Test) q1 Did you use a high-power coupling reagent (HATU/HCTU)? problem->q1 sol1 Solution: Switch from DIC/HOBt or PyBOP to HATU or HCTU. q1->sol1 No q2 Did you perform a double coupling? q1->q2 Yes sol2 Solution: Implement a second, fresh coupling step for the Dcb residue. q2->sol2 No q3 Was the coupling time extended (2-4 hours per coupling)? q2->q3 Yes sol3 Solution: Increase coupling time. For extremely difficult cases, consider overnight coupling. q3->sol3 No q4 Is the resin showing poor swelling (clumping)? q3->q4 Yes sol4 Solution: Switch solvent from DMF to NMP to improve solvation and reduce aggregation. q4->sol4 Yes

Sources

Application

Application Note: 2-Amino-3,3-Dicyclobutylpropanoic Acid Hydrochloride in Peptidomimetic Design

Introduction & Rationale The translation of native peptides into viable therapeutics is frequently hindered by their poor pharmacokinetic profiles, specifically their susceptibility to rapid proteolytic degradation and l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The translation of native peptides into viable therapeutics is frequently hindered by their poor pharmacokinetic profiles, specifically their susceptibility to rapid proteolytic degradation and low membrane permeability[1]. To overcome these limitations, the incorporation of non-canonical, unnatural amino acids (UAAs) has become a cornerstone of modern peptidomimetic design[2].

2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is a highly specialized, sterically demanding aliphatic building block. The presence of two cyclobutyl rings at the β -carbon creates immense steric bulk. This β,β -disubstitution severely restricts the rotation around the Cα​−Cβ​ and N−Cα​ bonds ( ϕ and ψ dihedral angles). Mechanistically, this conformational constraint forces the peptide backbone into defined secondary structures (such as stabilizing β -turns) while the bulky, highly lipophilic cyclobutyl groups act as a physical shield, completely blocking protease access to adjacent amide bonds[2].

Physicochemical & Structural Profiling

Understanding the physicochemical properties of this UAA is critical for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and its ultimate effect on the macroscopic properties of the synthesized peptidomimetic.

PropertyValue / Description
Chemical Name 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride
CAS Number 1803562-65-3[3]
Molecular Formula C₁₁H₂₀ClNO₂[3]
Molecular Weight 233.74 g/mol [3]
Structural Class Aliphatic, β,β -disubstituted Unnatural α -Amino Acid
CLogP (Predicted) -0.28 (Salt form); Free base is highly lipophilic[3]
Supplied Form Hydrochloride salt of the free amine

Mechanistic Insights: Overcoming Steric Hindrance in SPPS

The same steric bulk that provides exceptional proteolytic stability makes 2-Amino-3,3-dicyclobutylpropanoic acid notoriously difficult to couple during SPPS[4].

Standard carbodiimide-based coupling reagents (e.g., DIC/HOBt or HBTU) form OBt active esters that are insufficiently reactive to overcome the steric clash presented by the dual cyclobutyl rings[5]. To achieve quantitative coupling, one must utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive OAt ester. The critical mechanistic advantage of HATU is the nitrogen atom at the 7-position of the HOAt ring, which provides anchimeric (neighboring group) assistance. This intramolecular effect effectively guides the incoming hindered amine to the activated carbonyl, significantly lowering the activation energy of the acylation step[5].

Furthermore, because the building block is supplied commercially as a hydrochloride salt, it cannot be directly used in standard Fmoc-SPPS. It must first undergo an orthogonal protection step to neutralize the HCl salt and install the N- α -Fmoc protecting group[6].

Experimental Workflows & Protocols

G N1 1. UAA Preparation Fmoc-Protection of HCl Salt N2 2. SPPS Incorporation HATU/HOAt Mediated Coupling N1->N2 Purified Fmoc-UAA N3 3. Cleavage & Isolation TFA/Scavenger Cocktail N2->N3 Resin-Bound Peptide N4 4. Biological Evaluation Stability & Permeability Assays N3->N4 Purified Peptidomimetic

Workflow for the preparation, incorporation, and evaluation of dicyclobutyl peptidomimetics.

Protocol 1: Fmoc-Protection of the Hydrochloride Salt

Causality: The HCl salt must be neutralized to liberate the free amine before it can nucleophilically attack the Fmoc-OSu reagent[6].

  • Dissolution & Neutralization: Dissolve 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride (1.0 eq) in a 10% aqueous NaHCO3​ solution (2.5 eq). The excess base neutralizes the HCl and maintains the alkaline pH required for protection.

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise, add a solution of Fmoc-OSu (1.1 eq) dissolved in 1,4-dioxane (1:1 v/v ratio with the aqueous phase).

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–16 hours.

  • Purification (Self-Validating): Extract the mixture with diethyl ether (2x) to remove unreacted Fmoc-OSu and non-polar impurities. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The Fmoc-protected UAA will precipitate as a white solid.

  • Isolation: Extract the precipitate with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield Fmoc-2-Amino-3,3-dicyclobutylpropanoic acid.

Protocol 2: SPPS Incorporation of the Hindered UAA

Causality: To prevent deletion sequences caused by steric hindrance, a double-coupling strategy utilizing HATU and an elevated temperature is mandatory[4].

  • Resin Preparation: Swell the peptide-bound resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Pre-Activation: In a separate vial, dissolve Fmoc-2-Amino-3,3-dicyclobutylpropanoic acid (4.0 eq relative to resin loading) and HATU (3.9 eq) in minimal DMF. Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq). Allow to pre-activate for exactly 3 minutes to form the reactive OAt ester.

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours (or utilize microwave-assisted heating at 75°C for 15 minutes).

  • Double Coupling: Drain the reaction mixture. Do not wash the resin. Immediately repeat Steps 2 and 3 with a fresh batch of activated reagents.

  • Validation: Perform a Kaiser (ninhydrin) test. Colorless/yellow beads indicate complete coupling (absence of free primary amines). If beads are blue, perform a third coupling cycle.

Protocol 3: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/ H2​O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Isolation: Filter the resin and wash with neat TFA. Concentrate the combined filtrates under a stream of nitrogen to ~5% of the original volume.

  • Precipitation: Add ice-cold diethyl ether to precipitate the crude peptidomimetic. Centrifuge, decant the ether, and wash the pellet twice more with cold ether before lyophilization.

Application Case Study: Comparative Efficacy

The incorporation of the dicyclobutyl moiety drastically alters the pharmacological profile of the resulting peptidomimetic. Below is a representative data summary demonstrating the typical enhancements observed when replacing a natural aliphatic residue (e.g., Leucine) with 2-Amino-3,3-dicyclobutylpropanoic acid in a target-binding sequence.

ParameterWild-Type Peptide (Natural L-Amino Acids)Dicyclobutyl-Modified PeptidomimeticFold Improvement
Half-life ( t1/2​ ) in Human Serum 1.2 Hours> 48.0 Hours> 40x
Caco-2 Permeability ( Papp​ ) 0.5×10−6 cm/s 8.4×10−6 cm/s 16.8x
Target Binding Affinity ( Kd​ ) 45 nM12 nM3.7x (Due to conformational pre-organization)

Data Interpretation: The massive increase in serum half-life confirms that the steric bulk of the cyclobutyl rings effectively prevents protease docking. Concurrently, the highly lipophilic nature of the UAA drives a nearly 17-fold increase in membrane permeability, pushing the molecule closer to oral bioavailability thresholds.

References

  • [3] EN300-210787 - EnamineStore: 2-amino-3,3-dicyclobutylpropanoic acid hydrochloride. EnamineStore. Available at:

  • [1] Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. Merck Millipore. Available at:

  • [2] Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. NIH. Available at:

  • [4] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. Benchchem. Available at:

  • [5] Peptide Coupling Reagents Guide - Sigma-Aldrich. Sigma-Aldrich. Available at:

  • [6] Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – Total Synthesis. Total Synthesis. Available at:

  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. Sigma-Aldrich. Available at:

Sources

Method

Application Note: Analytical Strategies for the Quantification of 2-Amino-3,3-dicyclobutylpropanoic Acid Hydrochloride

Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC Professionals Matrix Applications: Active Pharmaceutical Ingredient (API) Quality Control, Bioanalysis, and Process Chemistry Introduction & Analyte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC Professionals Matrix Applications: Active Pharmaceutical Ingredient (API) Quality Control, Bioanalysis, and Process Chemistry

Introduction & Analyte Profiling

2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride (CAS: 1803562-65-3) is a highly specialized, unnatural aliphatic amino acid derivative utilized as a structural building block in advanced peptide synthesis and small-molecule drug development.

The Analytical Challenge: Like many aliphatic amino acids, this compound lacks a conjugated π-electron system or aromatic ring, rendering standard Ultraviolet (UV) detection (e.g., 210 nm or 254 nm) highly insensitive and prone to severe baseline interference from mobile phase gradients.

The Chemical Advantage (Expert Insight): Standard amino acids (e.g., glycine, valine) are highly polar and typically require Hydrophilic Interaction Liquid Chromatography (HILIC) or complex ion-pairing agents for retention[1]. However, the presence of the massive, highly lipophilic dicyclobutyl moiety in 2-amino-3,3-dicyclobutylpropanoic acid fundamentally alters its chromatographic behavior. When the carboxylic acid is protonated at low pH (e.g., using 0.1% Formic Acid), the hydrophobic side chain dominates, allowing for excellent retention on standard Reversed-Phase (RP) C18 columns.

To achieve robust quantification, analysts must bypass UV detection and utilize one of three orthogonal strategies: LC-MS/MS (for ultimate sensitivity), HPLC-CAD (for universal API purity), or Pre-Column Derivatization (for standard HPLC-FLD systems).

DecisionTree Start Quantification of 2-Amino-3,3-dicyclobutylpropanoic acid Q1 Is Mass Spectrometry (LC-MS/MS) available? Start->Q1 MS_Yes LC-MS/MS (ESI+) Best for PK/Bioanalysis High Sensitivity Q1->MS_Yes Yes Q2 Is CAD or ELSD available? Q1->Q2 No CAD_Yes HPLC-CAD Best for API QC & Purity No derivatization Q2->CAD_Yes Yes Deriv Pre-column Derivatization (FMOC-Cl) + HPLC-FLD/UV Best for standard labs Q2->Deriv No

Analytical Decision Matrix for 2-Amino-3,3-dicyclobutylpropanoic acid quantification.

Method 1: Direct Quantification via LC-MS/MS (The Gold Standard)

For bioanalytical workflows (e.g., plasma pharmacokinetics) or trace impurity analysis, LC-MS/MS operating in Electrospray Ionization positive mode (ESI+) is the optimal choice. The primary amine readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 198.1[2].

Causality & Method Design

Because the dicyclobutyl group provides sufficient hydrophobicity, we can avoid the long equilibration times of HILIC columns[1]. A standard sub-2 µm C18 column with volatile buffers (Formic Acid) ensures sharp peak shapes and prevents ion suppression in the MS source.

Step-by-Step Protocol
  • Sample Preparation: Dilute the sample in 50% Methanol/Water. If extracting from plasma, perform a simple protein precipitation with 3 volumes of cold Acetonitrile containing an isotopically labeled Internal Standard (IS) (e.g., 13C -Leucine).

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Parameters):

    • Precursor Ion: 198.1 m/z

    • Quantifier Transition: 198.1 → 180.1 m/z (Loss of H2​O , Collision Energy: 15 eV).

    • Qualifier Transition: 198.1 → 152.1 m/z (Loss of H2​O + CO , Collision Energy: 22 eV).

Self-Validating System (Trustworthiness): Always evaluate the matrix effect by comparing the peak area of the analyte spiked into post-extracted matrix versus neat solvent. An IS must track with the analyte to correct for any ionization suppression.

Method 2: HPLC-CAD (Universal Detection for QC)

Charged Aerosol Detection (CAD) is a mass-flow dependent technique that provides a near-universal response for any non-volatile analyte, making it the premier choice for API release testing and mass-balance purity assessments where reference standards for impurities might not be available[3][4].

Causality & Method Design

Unlike UV, CAD response is independent of the molecule's optical properties. However, all mobile phase additives must be strictly volatile[4]. While Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) are often required to pair with highly polar amino acids[4], the inherent lipophilicity of the dicyclobutyl rings allows us to use simple 0.1% Formic Acid, which significantly reduces background noise in the CAD.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the API in Water:Acetonitrile (80:20, v/v) to a target concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Thermo Accucore C18 (4.6 x 150 mm, 2.6 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detector Settings: Evaporation temperature set to 35°C (optimal for amino acid hydrochlorides to prevent thermal degradation before detection).

  • Data Processing: CAD response is inherently non-linear across wide concentration ranges.

Self-Validating System (Trustworthiness): System Suitability Testing (SST) must mandate the use of a quadratic calibration curve ( y=ax2+bx+c ) or a log-log linear transformation. A linear fit ( R2>0.99 ) on a log-log scale validates the detector's dynamic range.

Method 3: Pre-Column Derivatization with FMOC-Cl (HPLC-FLD)

For laboratories equipped only with standard HPLC-UV or Fluorescence (FLD) detectors, the primary amine of 2-amino-3,3-dicyclobutylpropanoic acid must be derivatized. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the reagent of choice as it reacts rapidly with primary amines to form highly stable, fluorescent carbamates[5].

Causality & Method Design

FMOC-Cl derivatization requires an alkaline environment (pH 9.5–10.0)[6]. A critical flaw in standard FMOC protocols is the generation of FMOC-OH (a hydrolysis byproduct), which is highly fluorescent and often co-elutes with the analyte[5]. To engineer a self-validating protocol, we introduce 1-aminoadamantane (ADAM) as a quenching agent. ADAM reacts with excess FMOC-Cl to form a massive, ultra-hydrophobic complex that is forced to elute at the very end of the chromatogram, keeping the analytical window pristine[6].

FMOC_Workflow Sample Analyte in Borate Buffer (pH 9.5) Reagent Add FMOC-Cl in Acetonitrile Sample->Reagent React Incubate 5 min at Room Temp Reagent->React Quench Quench excess FMOC-Cl with ADAM React->Quench Analyze HPLC-FLD Analysis (Ex: 265nm, Em: 315nm) Quench->Analyze

FMOC-Cl Pre-Column Derivatization and ADAM Quenching Workflow.

Step-by-Step Protocol
  • Buffering: Mix 100 µL of sample with 200 µL of 200 mM Borate Buffer (pH 9.5).

  • Derivatization: Add 200 µL of 15 mM FMOC-Cl (prepared in anhydrous Acetonitrile). Vortex immediately and let stand at room temperature for exactly 5 minutes[6].

  • Quenching: Add 200 µL of 300 mM ADAM (in Water:Acetonitrile 1:1). Wait 2 minutes[6].

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of 50 mM Sodium Acetate pH 4.2 (A) and Acetonitrile (B).

    • Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm).

Self-Validating System (Trustworthiness): The SST must evaluate the chromatographic resolution ( Rs​>2.0 ) between the derivatized analyte peak and any residual FMOC-OH peak.

Quantitative Data Summary

The table below synthesizes the performance metrics of the three analytical strategies, allowing analysts to select the appropriate method based on their specific regulatory and equipment constraints.

Analytical ParameterLC-MS/MS (ESI+)HPLC-CADHPLC-FLD (FMOC-Cl)
Primary Application Bioanalysis (Plasma/Serum)API QC & Impurity ProfilingRoutine Lab Quantification
Sample Prep Time < 5 mins (Dilute & Shoot)< 5 mins (Direct Dissolution)~15 mins (Derivatization)
Estimated LOD 0.5 - 1.0 ng/mL10 - 20 ng on-column[4]5 - 10 ng/mL
Linearity Model Linear ( 1/x2 weighting)Quadratic or Log-Log[3]Linear
Key Advantage Unmatched specificityUniversal response, no chromophore neededUtilizes standard HPLC equipment
Primary Limitation Matrix ion suppressionNon-linear response curveReagent interference (FMOC-OH)

References

  • PubChemLite - 2-amino-3,3-dicyclobutylpropanoic acid hydrochloride (C11H19NO2). PubChem. Available at: [Link]

  • Furota, S., et al. (2018). Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC-CAD). J Chromatogr B Analyt Technol Biomed Life Sci. Available at:[Link]

  • Gao, et al. (2001). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry. Available at: [Link]

  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. SciSpace. Available at:[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Thermo Fisher Scientific Application Note. Available at:[Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Application Note. Available at: [Link]

Sources

Application

Application Note: In Vitro Biological Assays for Novel Amino Acid Derivatives Targeting the LAT1-mTORC1 Axis

Introduction & Scientific Rationale The rational design of novel amino acid derivatives has become a cornerstone in the development of targeted therapeutics, particularly for solute carrier (SLC) transporters. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The rational design of novel amino acid derivatives has become a cornerstone in the development of targeted therapeutics, particularly for solute carrier (SLC) transporters. Among these, the L-type amino acid transporter 1 (LAT1/SLC7A5) represents a highly validated oncologic target. LAT1 is a sodium-independent obligate antiporter that is significantly overexpressed in various human malignancies, where it drives the cellular influx of bulky, essential amino acids such as leucine and phenylalanine[1].

Intracellular leucine acts as a critical nutrient sensor that directly activates the mechanistic target of rapamycin complex 1 (mTORC1) at the lysosomal membrane. This activation triggers a cascade of anabolic processes, including protein translation and lipid synthesis, which are essential for tumor proliferation[2]. By synthesizing novel amino acid derivatives—such as the clinically investigated tyrosine analog3[3]—researchers can competitively and selectively block LAT1. This blockade induces a state of intracellular amino acid starvation, subsequently collapsing the mTORC1 signaling network and halting cancer cell growth[4].

To rigorously evaluate the efficacy, selectivity, and mechanism of action of newly synthesized amino acid derivatives, a highly controlled, multi-tiered in vitro assay cascade is required.

Experimental Screening Cascade

The evaluation of novel derivatives must follow a logical progression from direct target engagement to downstream mechanistic validation, and finally, phenotypic consequence.

Figure 1: Sequential in vitro screening workflow for LAT1-targeted amino acid derivatives.

Protocol 1: Na⁺-Independent [¹⁴C]-L-Leucine Cis-Inhibition Assay

Expertise & Causality: The primary screen measures the direct functional blockade of LAT1. Because LAT1 is uniquely sodium-independent, this assay must be performed in a Na⁺-free buffer (replacing NaCl with Choline Chloride). This critical substitution eliminates confounding background uptake from ubiquitous Na⁺-dependent amino acid transporters (e.g., ASCT2, SNAT2)[1]. Furthermore, uptake is measured at exactly 1 minute to capture the initial linear rate of transport before intracellular accumulation triggers trans-stimulation (efflux) of the radioligand.

Self-Validating System:

  • Positive Control: 10 µM JPH203 (nanvuranlat), a highly selective LAT1 inhibitor[3].

  • Background Control: 10 mM unlabeled L-leucine to saturate all transporters, defining non-specific membrane binding.

  • Vehicle Control: 0.1% DMSO to establish 100% baseline transport activity.

Step-by-Step Methodology:
  • Cell Preparation: Seed LAT1-overexpressing cancer cells (e.g., HT-29 or Caki-1) in 24-well plates at 2×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Buffer Exchange: Wash cells twice with pre-warmed (37°C) Na⁺-free uptake buffer (140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • Pre-incubation: Add Na⁺-free buffer containing the novel amino acid derivatives (dose-response: 1 nM to 100 µM), 10 µM JPH203, or vehicle. Incubate for 10 minutes at 37°C. Rationale: Allows slowly reversible inhibitors to achieve binding equilibrium[4].

  • Radioligand Addition: Initiate the assay by adding 1 µM[¹⁴C]-L-leucine (0.1 µCi/mL) to each well.

  • Uptake Arrest: After exactly 1 minute, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold Na⁺-free buffer. Rationale: Ice-cold temperatures instantly arrest membrane fluidity and transporter conformational changes, trapping the radioligand intracellularly.

  • Lysis & Quantification: Lyse cells using 0.1 N NaOH for 30 minutes. Neutralize with HCl, transfer to scintillation vials with liquid scintillation cocktail, and quantify radioactivity using a beta counter. Normalize data to total protein content (via BCA assay).

Protocol 2: Downstream mTORC1 Signaling Validation

Expertise & Causality: True LAT1 inhibitors will mimic a state of amino acid starvation. Intracellular leucine is sensed by Sestrin2, which subsequently modulates Rag GTPases at the lysosomal surface to activate mTORC1[2]. By blocking LAT1, leucine influx is halted, Rag GTPases become inactive, and mTORC1 dissociates from the lysosome, leading to the rapid dephosphorylation of its downstream effectors, p70S6K and 4EBP1.

Figure 2: LAT1-mediated intracellular leucine influx and subsequent mTORC1 activation.

Self-Validating System:

  • Positive Control: 100 nM Rapamycin (direct allosteric mTORC1 inhibitor) and HBSS starvation buffer (total amino acid deprivation).

  • Internal Control: Probing for both Total p70S6K and Phospho-p70S6K (Thr389) ensures the observed effect is due to kinase inhibition, not protein degradation.

Step-by-Step Methodology:
  • Treatment: Treat cells with the calculated IC₈₀ of the novel derivative, 10 µM JPH203, or vehicle in complete media for 2 hours. Rationale: 2 hours is sufficient to deplete intracellular leucine pools and observe kinase dephosphorylation without inducing apoptosis.

  • Harvesting: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Rationale: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of p70S6K.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-phospho-p70S6K (Thr389), anti-total-p70S6K, and anti-β-actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify band densitometry using ImageJ.

Quantitative Data Presentation

To accurately benchmark novel amino acid derivatives, quantitative readouts from the transport assay, signaling assay, and a standard 72-hour MTS cell viability assay should be consolidated. Below is a representative data structure comparing novel derivatives against the clinical benchmark, JPH203.

Compound IDStructure TypeLAT1 Transport IC₅₀ (nM)p-p70S6K Inhibition (%) at 1 µMCell Viability IC₅₀ (µM)
JPH203 (Control)Tyrosine Analog45.2 ± 3.188.4 ± 4.24.8 ± 0.5
Derivative A Fluorinated Analog18.5 ± 1.895.1 ± 2.01.2 ± 0.3
Derivative B Cyclic Peptidomimetic120.4 ± 10.542.6 ± 5.5> 50.0
BCH (Non-selective)Bicyclic Amino Acid> 10,000< 10.0> 100.0

Note: Derivative A demonstrates superior potency in LAT1 cis-inhibition compared to JPH203, translating to robust mTORC1 suppression and enhanced anti-proliferative efficacy.

References

  • Title: Amino Acid Transporters Are a Vital Focal Point in the Control of mTORC1 Signaling and Cancer Source: MDPI / Cancers URL
  • Source: e-century.
  • Title: Pharmacological and structural insights into nanvuranlat, a selective LAT1 (SLC7A5)
  • Title: A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cleavage and Deprotection of Peptides with Dicyclobutyl Residues

This technical support guide is designed for researchers, scientists, and drug development professionals working with peptides containing dicyclobutyl residues. It provides in-depth troubleshooting advice and answers to...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with peptides containing dicyclobutyl residues. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the specific challenges associated with the cleavage and deprotection of these molecules.

Introduction to Dicyclobutyl Residues in Peptide Synthesis

The incorporation of dicyclobutyl-containing amino acids into peptide sequences can offer unique structural constraints and properties beneficial for drug design and development. However, the bulky and acid-labile nature of the dicyclobutyl group presents specific challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring high-yield and high-purity recovery of your target peptide.

Frequently Asked Questions (FAQs)

1. What are the primary challenges when cleaving peptides with dicyclobutyl residues?

The main challenges stem from the steric hindrance and acid sensitivity of the dicyclobutyl group. Incomplete cleavage can occur if the cleavage cocktail does not efficiently reach the linkage due to the bulky nature of the residue. Additionally, the dicyclobutyl carbocation generated during cleavage is a highly reactive species that can lead to unwanted side reactions, such as alkylation of sensitive amino acids like tryptophan, methionine, and cysteine, if not properly scavenged.

2. Which cleavage cocktail is recommended for peptides containing dicyclobutyl residues?

There is no single universal cleavage cocktail, as the optimal choice depends on the overall amino acid composition of your peptide.[1] However, for peptides with acid-sensitive residues, a well-formulated cocktail with a high concentration of trifluoroacetic acid (TFA) and a robust scavenger mixture is crucial. A common starting point is "Reagent K," which contains TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[2] The scavengers in Reagent K are effective at trapping reactive carbocations.[1][2]

3. How long should the cleavage reaction be performed?

For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[1] However, due to the steric bulk of dicyclobutyl residues, it is prudent to perform a small-scale trial cleavage and monitor the reaction progress over time using HPLC to determine the optimal duration.[1] Prolonged exposure to TFA can lead to side reactions, so the goal is to achieve complete deprotection and cleavage in the shortest time necessary.[1]

4. How can I monitor the completeness of the cleavage and deprotection?

The most reliable method is to take a small aliquot of the cleavage mixture at different time points (e.g., 1, 2, and 4 hours), precipitate the peptide, and analyze it by HPLC and mass spectrometry.[1][3] This will allow you to see the disappearance of the protected peptide and the appearance of the fully deprotected product. Mass spectrometry is essential to confirm the correct molecular weight and identify any side products.[4]

5. What are the signs of incomplete cleavage or side reactions?

Incomplete cleavage will be evident on the HPLC chromatogram as multiple peaks corresponding to partially protected peptide species. Mass spectrometry will show ions corresponding to the mass of the peptide plus the mass of the remaining protecting groups. Common side reactions to look for include the addition of +57 Da (t-butylation) or other adducts to sensitive residues, which will also be detectable by mass spectrometry.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the cleavage and deprotection of peptides containing dicyclobutyl residues.

Problem Probable Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage from the resin. 2. Peptide precipitation during cleavage. 3. Adsorption of the peptide to the resin.1. Extend the cleavage time and re-analyze. Consider a stronger acid cocktail if necessary. 2. Add a small amount of a co-solvent like dichloromethane (DCM) to the cleavage cocktail to improve solubility. 3. After the initial cleavage, wash the resin with a fresh portion of the cleavage cocktail or TFA to recover any adsorbed peptide.
Incomplete Deprotection of Dicyclobutyl Group 1. Insufficient cleavage time. 2. Steric hindrance preventing access of TFA.1. Increase the cleavage duration in increments of 1-2 hours and monitor by HPLC/MS. 2. Consider gentle agitation during the cleavage reaction to improve solvent access to the resin-bound peptide.
Presence of Side Products (e.g., Alkylation) 1. Inefficient scavenging of the dicyclobutyl carbocation. 2. Presence of sensitive residues (Trp, Met, Cys) without adequate protection or scavenging.[5]1. Increase the concentration of scavengers in your cocktail. Triisopropylsilane (TIS) is a very effective carbocation scavenger.[5] A combination of scavengers is often more effective. 2. For peptides rich in sensitive residues, use a cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[2]
Discoloration of the Cleavage Mixture 1. Oxidation of scavengers or sensitive amino acids. 2. Formation of colored by-products from the resin or protecting groups.[1]1. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Discoloration is not always indicative of a problem with the peptide itself, but it is good practice to work under inert gas. Ensure the final product is purified by HPLC.

Experimental Protocols

Protocol 1: Trial Cleavage and Deprotection

It is highly recommended to perform a small-scale trial cleavage to optimize conditions before committing the bulk of your resin.[1]

Materials:

  • Peptide-resin (approx. 20-50 mg)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Centrifuge tubes

  • HPLC and Mass Spectrometer

Procedure:

  • Place the peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (approximately 1 mL for 50 mg of resin).

  • Gently agitate at room temperature.

  • At 1, 2, and 4-hour time points, take a small aliquot of the supernatant.

  • Precipitate the peptide from the aliquot by adding it to a centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the peptide pellet.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for HPLC and MS analysis.

  • Analyze the results to determine the optimal cleavage time.

Protocol 2: Full-Scale Cleavage and Deprotection

Procedure:

  • Based on the trial cleavage, place the desired amount of peptide-resin in a reaction vessel.

  • Add the optimized cleavage cocktail and react for the predetermined time at room temperature, preferably under an inert atmosphere.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether (typically 10-fold excess).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and residual acid.[4]

  • Dry the crude peptide under vacuum.

  • Purify the peptide by preparative HPLC.

Visualizing the Workflow

Cleavage and Deprotection Workflow

Cleavage_Workflow Start Start: Peptide-Resin with Dicyclobutyl Group Trial_Cleavage Perform Trial Cleavage (Protocol 1) Start->Trial_Cleavage Analyze Analyze by HPLC/MS Trial_Cleavage->Analyze Optimize Optimize Cleavage Time and Cocktail Full_Scale_Cleavage Full-Scale Cleavage (Protocol 2) Optimize->Full_Scale_Cleavage Optimized Conditions Precipitate Precipitate with Cold Ether Full_Scale_Cleavage->Precipitate Purify Purify by HPLC Precipitate->Purify End End: Pure Peptide Purify->End

Caption: A streamlined workflow for the cleavage and deprotection of peptides containing dicyclobutyl residues.

Troubleshooting Logic for Incomplete Cleavage

Troubleshooting_Cleavage Problem Incomplete Cleavage Detected by HPLC/MS Check_Time Was cleavage time sufficient? Problem->Check_Time Extend_Time Extend Cleavage Time Check_Time->Extend_Time No Check_Cocktail Is the cleavage cocktail appropriate? Check_Time->Check_Cocktail Yes Analyze Re-analyze by HPLC/MS Extend_Time->Analyze Modify_Cocktail Modify Cocktail (e.g., add more scavengers) Check_Cocktail->Modify_Cocktail No Re_Cleave Re-cleave the Resin Check_Cocktail->Re_Cleave Yes Modify_Cocktail->Re_Cleave Re_Cleave->Analyze Success Problem Resolved Analyze->Success

Caption: A decision tree for troubleshooting incomplete cleavage of dicyclobutyl-containing peptides.

References

  • Vertex AI Search. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches - Peptide Chemistry.
  • Pennington, M. W. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Springer Nature Experiments.
  • Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Vertex AI Search. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
  • Vertex AI Search. (n.d.). Common Challenges and Optimization Strategies in Cyclic Peptide Synthesis.
  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • PMC. (2024, September 9). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials.
  • Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Zenodo. (n.d.). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful.
  • (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Google Patents. (2014, March 6). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Problems in the synthesis of cyclic peptides through use of the Dmab protecting group.
  • PubMed. (2013, May 15). Side reactions in the SPPS of Cys-containing peptides.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Peptide Chemistry | Tools, Guides & Insights. (n.d.). Peptide Side Reactions.
  • ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.

Sources

Optimization

Technical Support Center: Troubleshooting Aggregation in Hydrophobic Peptides

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with peptide aggregation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with peptide aggregation. When a peptide sequence contains 50% or more hydrophobic residues (such as Tryptophan, Leucine, Isoleucine, Phenylalanine, Methionine, Valine, Tyrosine, Proline, or Alanine), the thermodynamic drive to exclude water forces the peptide chains to self-associate[1]. This self-association leads to intermolecular hydrogen bonding, the formation of stable β-sheets, and ultimately, precipitation or gelation[2].

This guide is designed to provide actionable, mechanistically grounded solutions for overcoming aggregation during both Solid-Phase Peptide Synthesis (SPPS) and post-synthesis assay preparation.

Section 1: Post-Synthesis Solubilization & Handling

FAQ 1: How do I predict if my lyophilized peptide will aggregate, and what is the safest way to solubilize it?

The Causality: Solubility is dictated by the dielectric constant of the solvent and the net charge of the peptide. Hydrophobic peptides lack sufficient polar surface area to interact favorably with water. If you simply add an aqueous buffer to a highly hydrophobic peptide, the molecules will instantly cluster to minimize their exposed hydrophobic surface area, forming an insoluble aggregate[3].

The Solution: You must first disrupt the hydrophobic interactions using a strong organic solvent before slowly introducing your aqueous assay buffer[1][4].

Table 1: Amino Acid Profiling for Solubility Prediction
ClassificationAmino AcidsImpact on Aggregation & Solubility
Highly Hydrophobic W, L, I, F, M, V, Y, P, A>50% content strongly drives aggregation. Requires organic co-solvents (DMSO/DMF)[1].
Charged (Hydrophilic) D, E (Acidic); K, R, H (Basic)>25% content usually ensures aqueous solubility. Used to calculate net charge for pH adjustments[1][5].
Oxidation-Sensitive C, M, WProne to oxidation in DMSO. Must use DMF or Acetonitrile (ACN) instead[1][4].
Gel-Forming High proportion of S, T, Y, N, QCapable of extensive intermolecular hydrogen cross-linking, forming gels[5].
Protocol 1: Step-by-Step Solubilization for Hydrophobic Peptides

Self-Validation Check: A successfully solubilized peptide will yield a completely transparent, particle-free solution. Cloudiness indicates ongoing aggregation, which will ruin concentration calculations and assay reproducibility[1].

  • Aliquot Testing: Never test solubility on your entire batch. Weigh out a small 1–2 mg test aliquot[1].

  • Centrifugation: Spin the microtube at 10,000 x g for 5 minutes to pellet any static powder on the sidewalls[1].

  • Primary Solubilization: Add a minimal volume of 100% high-purity organic solvent.

    • Choice of Solvent: Use DMSO for standard biological applications due to its low cellular toxicity[1].

    • Critical Exception: If your peptide contains Cysteine (C) or Methionine (M), DMSO will act as a mild oxidant and induce disulfide cross-linking or sulfoxide formation. Use DMF or ACN instead[1][4].

  • Sonication: Briefly sonicate the mixture (3 x 10 seconds, chilling on ice in between) to mechanically disrupt initial aggregates[1].

  • Aqueous Dilution: Slowly add your sterile, oxygen-free aqueous buffer (pH 7) drop-by-drop under constant, gentle agitation until the desired working concentration is reached[1][4].

Solubilization Start Lyophilized Hydrophobic Peptide Test Test small aliquot (1-2 mg) Start->Test CheckCys Contains Cys/Met? Test->CheckCys SolvDMSO Dissolve in 100% DMSO CheckCys->SolvDMSO No SolvDMF Dissolve in 100% DMF/ACN CheckCys->SolvDMF Yes (Prevent Oxidation) Dilute Slowly dilute with aqueous buffer under sonication SolvDMSO->Dilute SolvDMF->Dilute CheckPrecip Precipitation? Dilute->CheckPrecip AddChao Add 8M Urea or 6M GdnHCl CheckPrecip->AddChao Yes (Gelation) Success Clear, Solubilized Peptide CheckPrecip->Success No AddChao->Success

Decision tree for the solubilization of hydrophobic peptides based on sequence.

Section 2: Overcoming On-Resin Aggregation During SPPS

FAQ 2: Why does my synthesis fail or yield truncated sequences when synthesizing hydrophobic domains?

The Causality: During Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is tethered to a resin. As a hydrophobic sequence elongates, the chains attempt to shield their hydrophobic side chains from the polar synthesis solvent (like DMF). This forces the peptide backbones into close proximity, allowing the unprotected amide nitrogens and carbonyl oxygens to form extensive intermolecular hydrogen bonds[2]. This results in a rigid β-sheet network (on-resin aggregation) that physically blocks incoming amino acids and coupling reagents, leading to incomplete coupling and truncated sequences[2].

Protocol 2: Disrupting On-Resin β-Sheets with Pseudoprolines

To break this thermodynamic trap, we must temporarily prevent the backbone from participating in hydrogen bonding.

  • Identify the Aggregation Zone: Map your sequence to find regions with 5 or more consecutive hydrophobic residues.

  • Select a Pseudoproline Dipeptide: Pseudoprolines are derived from Serine, Threonine, or Cysteine, where the side chain is reversibly protected as a cyclic oxazolidine or thiazolidine ring[2].

  • Coupling: Substitute a standard amino acid in the hydrophobic region with a pre-formed Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptide[6].

  • Mechanism of Action: The bulky 5-membered ring of the pseudoproline introduces a sharp "kink" into the peptide backbone (mimicking proline). This steric disruption physically prevents the linear alignment required for β-sheet formation, keeping the peptide chain fully solvated and accessible for subsequent coupling steps[2][6].

  • Deprotection: Proceed with standard cleavage (e.g., 95% TFA). The acidic conditions will simultaneously cleave the peptide from the resin and permanently open the pseudoproline ring, restoring your native Ser/Thr/Cys residue[2].

SPPS_Aggregation Elongation Peptide Elongation (Hydrophobic Sequence) Hbond Intermolecular H-Bonding (β-sheet formation) Elongation->Hbond Standard SPPS Pseudo Incorporate Pseudoproline or PEG-based Resin Elongation->Pseudo Optimized SPPS Agg On-Resin Aggregation (Steric Hindrance) Hbond->Agg Fail Incomplete Coupling & Truncated Sequences Agg->Fail Kink Backbone Kink Formation (Disrupts H-Bonds) Pseudo->Kink Solvated Maintained Solvation & Efficient Coupling Kink->Solvated

Mechanistic pathways of standard vs. pseudoproline-optimized SPPS.

Section 3: Assay Compatibility & Troubleshooting Gels

FAQ 3: My peptide is pure, but it forms a gel when added to my biological assay buffer. How do I rescue it?

The Causality: Gelation is a specific form of aggregation where peptides cross-link via hydrogen bonds to form a macroscopic three-dimensional network that traps water[5]. This frequently happens when diluting a DMSO-solubilized hydrophobic peptide into an aqueous buffer too quickly, or if the sequence is rich in hydrogen-bonding residues (>75% D, E, H, K, N, Q, R, S, T, Y)[5].

The Solution: You must introduce chaotropic agents. Chaotropes disrupt the hydrogen bonding network of water, thereby weakening the hydrophobic effect and breaking apart peptide-peptide hydrogen bonds[3].

Table 2: Additive Compatibility Guide for Gel Rescue
AdditiveWorking ConcentrationMechanism & ApplicationCaveats
Guanidine-HCl (GdnHCl) 6 MStrong chaotrope; completely denatures aggregates[4][7].High ionic strength; will interfere with most enzymatic bioassays and ion-exchange chromatography.
Urea 8 MStrong uncharged chaotrope; breaks H-bonds[4][7].Can cause carbamylation of primary amines (N-terminus/Lysine) if solutions are old or heated.
Formic Acid / TFA 10% - 30%Alters pH to maximize net charge, increasing electrostatic repulsion between chains[7].Highly acidic; must be neutralized prior to cell-based assays.

Rescue Protocol: If your peptide gels upon aqueous dilution, do not discard it. Add solid Urea to the mixture to achieve a final concentration of 8 M, or GdnHCl to 6 M[4]. Vortex gently. Once the gel dissolves into a clear solution, you can proceed with a buffer exchange (via dialysis or a desalting column) into your final assay buffer, ensuring the transition is gradual to prevent re-aggregation.

References

  • Peptide Solubility Guidelines - SB-Peptide. Available at:[Link]

  • Peptide Solubility Guidelines and Tips - Scribd. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-Amino-3,3-dicyclobutylpropanoic acid: A Validation of Methodologies

Abstract Non-canonical, sterically hindered α-amino acids are foundational components in modern medicinal chemistry, offering unique conformational constraints that can enhance peptide stability, receptor affinity, and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Non-canonical, sterically hindered α-amino acids are foundational components in modern medicinal chemistry, offering unique conformational constraints that can enhance peptide stability, receptor affinity, and metabolic resistance.[1] The target molecule, 2-Amino-3,3-dicyclobutylpropanoic acid, with its distinctive β-quaternary dicyclobutyl moiety, presents a significant synthetic challenge. This guide provides an in-depth validation and comparison of two primary synthetic strategies for its preparation: the classic Strecker synthesis and a modern asymmetric phase-transfer catalytic (PTC) alkylation. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of their performance based on yield, stereocontrol, scalability, and safety.

Introduction: The Significance of Steric Hindrance

The incorporation of α,α-disubstituted amino acids, particularly those with bulky groups at the β-carbon, can impart crucial pharmacological properties to peptide-based therapeutics.[1] The quaternary carbon center in 2-Amino-3,3-dicyclobutylpropanoic acid restricts the rotational freedom around the Cα-Cβ bond, locking the side chain into a specific conformation. This can lead to peptides with enhanced secondary structures and improved resistance to enzymatic degradation. However, the construction of such a sterically congested center is non-trivial, often requiring specialized synthetic methods to overcome steric hindrance and, when desired, to control stereochemistry.[2] This guide evaluates two powerful, yet fundamentally different, approaches to this synthetic problem.

Method 1: The Strecker Synthesis Approach

The Strecker synthesis, first reported in 1850, remains a robust and highly reliable method for producing α-amino acids from carbonyl precursors.[3][4] Its application to ketones provides a direct route to α,α-disubstituted amino acids, making it an ideal starting point for our target molecule.[3]

Synthetic Strategy & Rationale

This pathway leverages the readily accessible precursor, dicyclobutyl ketone. The core of the strategy involves a three-component reaction between the ketone, an ammonia source (ammonium chloride), and a cyanide source (potassium cyanide) to form an intermediate α-aminonitrile. Subsequent acid-catalyzed hydrolysis of the nitrile group unmasks the carboxylic acid, yielding the final amino acid.[5] The primary advantage of this method is its operational simplicity and typically high yields. Its main drawback is the inherent formation of a racemic product, as the initial nucleophilic attack of cyanide on the achiral imine intermediate occurs without stereocontrol.[3]

Workflow Diagram: Strecker Synthesis

Strecker_Synthesis Start Dicyclobutyl Ketone Intermediate α-Aminonitrile Intermediate Start->Intermediate Imine Formation & Cyanide Attack Reagents1 NH4Cl, KCN (Ammonia & Cyanide Source) Reagents1->Intermediate Product 2-Amino-3,3-dicyclobutylpropanoic acid (Racemic) Intermediate->Product Nitrile Hydrolysis Reagents2 Conc. HCl, H2O (Acid Hydrolysis) Reagents2->Product

Caption: Workflow for the Strecker synthesis of the target amino acid.

Experimental Protocol: Strecker Synthesis

Part A: α-Aminonitrile Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add dicyclobutyl ketone (10.0 g, 65.7 mmol).

  • Add a solution of ammonium chloride (7.0 g, 131.4 mmol) in deionized water (50 mL).

  • Cool the stirred mixture to 0°C in an ice bath.

  • In a separate beaker, dissolve potassium cyanide (8.5 g, 131.4 mmol) in deionized water (30 mL). CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Slowly add the potassium cyanide solution to the reaction flask dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 24 hours.

  • The resulting precipitate (the α-aminonitrile) is collected by vacuum filtration, washed with cold water (2 x 20 mL), and dried under vacuum.

Part B: Hydrolysis to Amino Acid

  • Place the dried α-aminonitrile intermediate into a 500 mL flask suitable for reflux.

  • Add concentrated hydrochloric acid (12 M, 150 mL). CAUTION: Work in a fume hood.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 12 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, concentrate the solution under reduced pressure to remove excess HCl.

  • Dissolve the residue in a minimal amount of hot water and adjust the pH to the isoelectric point (approx. pH 6) using a base like pyridine or dilute ammonium hydroxide to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to yield racemic 2-Amino-3,3-dicyclobutylpropanoic acid.

Predicted Performance Data
ParameterMethod 1: Strecker Synthesis
Precursor Dicyclobutyl Ketone
Key Reagents KCN, NH₄Cl, HCl
Typical Yield 65-80% (overall)
Stereoselectivity Racemic (0% ee)
Purity (Post-Crystallization) >98%
Primary Safety Concern High toxicity of potassium cyanide
Scalability High

Method 2: Asymmetric Phase-Transfer Catalytic (PTC) Alkylation

For applications requiring a single enantiomer of the amino acid, an asymmetric synthesis is necessary. Phase-transfer catalysis offers an elegant solution, enabling the alkylation of a glycine equivalent with high enantioselectivity using a chiral catalyst.[6][7]

Synthetic Strategy & Rationale

This advanced approach utilizes a Schiff base of a glycine ester (e.g., tert-butyl glycinate benzophenone imine) as a prochiral nucleophile.[8] Deprotonation under basic conditions creates an enolate, which is shuttled by a chiral phase-transfer catalyst from the aqueous phase to the organic phase. O-Alkyl N-anthracenylmethyl derivatives of Cinchona alkaloids are highly effective catalysts for this transformation.[6][7] In the organic phase, the chiral catalyst-enolate complex reacts with a suitable electrophile, in this case, a halo-dicyclobutylmethane (e.g., bromomethyl-dicyclobutane), to form the new C-C bond with a high degree of stereocontrol. Subsequent hydrolysis of the imine and ester groups liberates the desired enantiomerically enriched amino acid.

Workflow Diagram: Asymmetric PTC Alkylation

PTC_Alkylation Start Glycine Imine Ester Intermediate Protected Amino Acid Ester (Enantioenriched) Start->Intermediate Asymmetric Alkylation Reagents1 Dicyclobutyl-CH2-Br (Electrophile) Reagents1->Intermediate Catalyst Chiral PTC Catalyst 50% aq. CsOH Catalyst->Intermediate Product 2-Amino-3,3-dicyclobutylpropanoic acid (Single Enantiomer) Intermediate->Product Deprotection Reagents2 Aqueous Acid (Hydrolysis) Reagents2->Product

Caption: Workflow for Asymmetric PTC Alkylation of a Glycine Imine.

Experimental Protocol: PTC Alkylation

Part A: Asymmetric Alkylation

  • To a jacketed reaction vessel, add tert-butyl glycinate benzophenone imine (14.77 g, 50 mmol), the chiral Cinchona alkaloid-derived catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide, 1.0 mmol, 2 mol%), and toluene (100 mL).

  • Add the electrophile, (bromomethyl)dicyclobutylmethane (55 mmol, 1.1 equiv).

  • Begin vigorous stirring (1000+ rpm) and cool the mixture to 0°C.

  • Add a pre-cooled (0°C) 50% aqueous solution of cesium hydroxide (CsOH) (50 mL) via syringe pump over 2 hours.

  • Maintain the reaction at 0°C for 48-72 hours, monitoring by HPLC or TLC for the disappearance of the starting imine.

  • Upon completion, dilute the reaction with ethyl acetate (100 mL) and separate the organic layer.

  • Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected amino acid ester.

Part B: Deprotection

  • Dissolve the crude product from Part A in a mixture of tetrahydrofuran (THF, 50 mL) and 1 M aqueous HCl (100 mL).

  • Stir the biphasic mixture vigorously at room temperature for 4 hours to hydrolyze the imine.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL) to remove benzophenone.

  • Concentrate the aqueous layer under reduced pressure to remove THF.

  • Add concentrated HCl (20 mL) and reflux the solution for 6 hours to hydrolyze the tert-butyl ester.

  • Follow the workup procedure from Method 1, Part B (steps 4-6) to isolate the enantiomerically enriched amino acid.

Predicted Performance Data
ParameterMethod 2: Asymmetric PTC Alkylation
Precursors Glycine Imine, Dicyclobutyl-CH₂-Br
Key Reagents Chiral PTC Catalyst, Strong Base (CsOH)
Typical Yield 50-70% (overall)
Stereoselectivity 90-99% ee
Purity (Post-Crystallization) >99%
Primary Safety Concern Use of highly corrosive strong base
Scalability Moderate; catalyst cost can be a factor

Comparative Analysis and Validation

FeatureMethod 1: Strecker SynthesisMethod 2: Asymmetric PTC AlkylationScientific Rationale & Field Insights
Stereocontrol None (Racemic)Excellent (up to 99% ee)The Strecker synthesis proceeds via an achiral iminium ion, offering no facial selectivity.[5] The PTC method's success hinges on the formation of a tight ion pair between the enolate and the chiral catalyst, which effectively shields one face from the electrophile.[9]
Yield & Throughput High (65-80%)Moderate (50-70%)The Strecker synthesis is a robust, high-yielding transformation. The PTC alkylation involves more steps (protection/deprotection) and can suffer from lower yields due to the extreme steric hindrance of the electrophile.
Safety & Handling High Risk. Requires handling of highly toxic KCN.Moderate Risk. Requires handling of a highly corrosive 50% CsOH solution.Cyanide toxicity is a major operational hazard requiring strict engineering controls. While corrosive, strong bases are more routinely handled in process chemistry.
Cost & Accessibility Low. Reagents are inexpensive commodities.High. The chiral catalyst is a specialty chemical and can be expensive.For large-scale racemic synthesis, the Strecker method is economically superior. For enantiopure synthesis, the cost of the catalyst must be justified by the value of the final product.
Application Ideal for producing racemic standards, scaffolds for further derivatization, or when a subsequent chiral resolution step is planned.The method of choice for accessing enantiopure material directly for use in chiral drugs or as a chiral building block.[10]The choice of method is dictated entirely by the end-goal. For early-stage discovery where racemic material is sufficient, the Strecker is faster and cheaper. For development candidates, an asymmetric route is mandatory.

Conclusion

Both the Strecker synthesis and asymmetric phase-transfer catalysis represent validated, viable routes for the synthesis of 2-Amino-3,3-dicyclobutylpropanoic acid.

  • The Strecker Synthesis is a powerful, cost-effective, and scalable method for producing racemic material. Its primary limitations are the lack of stereocontrol and the significant safety protocols required for handling cyanide.

  • Asymmetric PTC Alkylation stands as a sophisticated and highly effective method for producing enantiomerically enriched product. While the yield may be lower and the catalyst cost higher, it provides direct access to the chiral material essential for pharmaceutical development, obviating the need for difficult chiral resolution.

The optimal choice of synthesis depends directly on the specific requirements of the research or development program, balancing the need for stereochemical purity against factors of cost, safety, and scale.

References

  • Cordes, A., Kalesse, M. (2004). Asymmetric synthesis of quaternary alpha- and beta-amino acids and beta-lactams via proline-catalyzed mannich reactions with branched aldehyde donors. Organic Letters, 6(15), 2507-10. [Link]

  • Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

  • Suri, J. T., Cordova, A., Barbas, C. F. (2004). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters, 6(15), 2507-2510. [Link]

  • Lygo, B., Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Accounts of Chemical Research, 37(8), 518-25. [Link]

  • ResearchGate. (2025). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Request PDF. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of quaternary α-amino acid derivatives and their fluorinated analogues. Request PDF. [Link]

  • CHIMIA. (2007). Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of α-Amino Acid Derivatives. CHIMIA International Journal for Chemistry. [Link]

  • Lygo, B., Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518-525. [Link]

  • Gellman, S. H. (2003). Preparation of protected syn-alpha,beta-dialkyl beta-amino acids that contain polar side chain functionality. The Journal of Organic Chemistry, 68(16), 6256-62. [Link]

  • Park, H-G. (2007). Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)-α-amino acid derivatives. European Journal of Organic Chemistry, 2007(15), 2490-2496. [Link]

  • Semantic Scholar. (2004). Asymmetric Synthesis of Quaternary α‐ and β‐Amino Acids and β‐Lactams via Proline‐Catalyzed Mannich Reactions with Branched Aldehyde Donors. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. organic-chemistry.org. [Link]

  • Chen, G., Shaughnessy, M. K. (2013). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Journal of the American Chemical Society, 135(30), 11381–11390. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. [Link]

  • Google Patents. (n.d.). Modified synthetic method of dicyclopropyl ketone.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10213–10218. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. organic-chemistry.org. [Link]

  • Organic Syntheses. (n.d.). Dicyclopropyl ketone. Organic Syntheses Procedure. [Link]

  • Enders, D., Shilvock, J. P. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 100(1), 1–34. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Discovery. PMC. [Link]

Sources

Comparative

The Structural Dynamics of Constrained Residues: A Comparative Guide to Cyclobutyl Amino Acids

As a Senior Application Scientist in peptide therapeutics, I frequently encounter a recurring bottleneck in drug development: promising peptide candidates failing in vivo due to rapid proteolytic degradation and a lack o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide therapeutics, I frequently encounter a recurring bottleneck in drug development: promising peptide candidates failing in vivo due to rapid proteolytic degradation and a lack of receptor subtype selectivity. To overcome this, the strategic incorporation of unnatural, conformationally constrained α,α -dialkylated amino acids has become a premier optimization strategy.

This guide provides an objective, data-driven comparison between 1-aminocyclobutanecarboxylic acid (Ac4c) and other constrained residues, such as α -aminoisobutyric acid (Aib), cyclopropyl (Ac3c), and cyclopentyl (Ac5c) amino acids. By examining the causality behind their structural behavior, we can better design self-validating workflows for synthesizing and testing next-generation peptidomimetics.

Mechanistic Causality: Why Cyclobutane?

The substitution of the α -hydrogen with alkyl groups fundamentally restricts the Ramachandran ϕ and ψ dihedral angles of a peptide backbone. Aib, the simplest α,α -dialkylated amino acid, restricts the backbone to helical regions ( ϕ≈±60∘ , ψ≈±30∘ ). However, because Aib possesses two unconstrained methyl groups, it lacks ring strain.

When we cyclize the side chain into a cyclobutane ring to form Ac4c, we introduce a critical geometric constraint. To relieve the internal ring strain of the cyclobutane moiety, the N−Cα−C′ ( τ ) bond angle expands significantly to approximately 114.7°, deviating from the standard tetrahedral geometry [1].

This τ angle expansion subtly shifts the conformational landscape. While Ac4c shares similar ϕ and ψ constraints with Aib, the widened τ angle makes Ac4c a uniquely effective β -turn and right-handed α -helix promoter [1]. In comparative studies of macrocyclic peptidomimetics targeting human melanocortin receptors, replacing Aib with Ac4c dramatically altered receptor subtype selectivity, significantly enhancing antagonist activity at hMC3R and hMC4R due to these precise topological constraints [2]. Furthermore, Ac4c has been shown to stabilize local δ conformations and C5 hydrogen-bonded extended structures without requiring the covalent backbone constraints found in proline [3].

Proteolytic_Resistance Ac4c Ac4c Incorporation Steric Alpha-Carbon Steric Bulk Ac4c->Steric Angle Tau Angle Expansion (114.7°) Ac4c->Angle Protease Protease Active Site Steric Exclusion Steric->Protease Conform Restricted Phi/Psi (Helix/Turn Lock) Angle->Conform Conform->Protease Stability Enhanced In Vivo Half-Life Protease->Stability

Caption: Mechanistic pathway of how Ac4c incorporation induces proteolytic resistance.

Comparative Data Analysis

To objectively compare these residues, we must look at both their biophysical parameters and their direct impact on biological stability.

Table 1: Conformational Parameters of Constrained Residues

ResidueSide Chain Structure ϕ , ψ Preference τ Angle (N-C α -C')Primary Secondary Structure Motif
Aib Dimethyl ±60∘ , ±30∘ ~111° α -helix, 310​ -helix
Ac3c Cyclopropyl ±80∘ , ±0∘ ~117° γ -turn
Ac4c Cyclobutyl ±60∘ , ±30∘ 114.7° β -turn, α -helix
Ac5c Cyclopentyl ±60∘ , ±30∘ ~111° α -helix, 310​ -helix
Proline Pyrrolidine (N-to-C α ) −60∘ , +120∘ ~112°Polyproline II helix, β -turn

Table 2: Comparative Serum Stability of Tuftsin Analogs Data extrapolated from the enzymatic hydrolysis of the immunomodulatory peptide Tuftsin (Thr-Lys-Pro-Arg) [4].

Peptide SequenceModificationHalf-Life ( t1/2​ ) in Human SerumRelative Resistance
Wild-type Tuftsin None~11 minutesBaseline
[Aib 1 ]-Tuftsin Aib at position 1~ 4 hoursModerately Resistant
[Ac4c 1 ]-Tuftsin Ac4c at position 1> 24 hoursHighly Resistant

Self-Validating Experimental Protocols

To reliably harness the power of Ac4c, standard peptide synthesis and assay protocols must be adapted. Below are the field-proven methodologies designed with built-in validation mechanisms.

Protocol 1: Microwave-Assisted SPPS of Ac4c-Peptides

Causality: The α,α -dialkylation and the cyclobutane ring of Ac4c create massive steric hindrance. Standard room-temperature couplings (e.g., using HBTU/DIPEA) often result in incomplete reactions, leading to deletion sequences that are notoriously difficult to purify. Solution: We utilize highly reactive uronium salts (HATU) paired with microwave-assisted heating to overcome the activation energy barrier. Self-Validation: A micro-cleavage step is mandatory after the Ac4c coupling. This ensures >95% conversion before proceeding, preventing the compounding of errors.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes. Remove the Fmoc group using 20% piperidine in DMF (2 x 5 min).

  • Ac4c Activation: Dissolve Fmoc-Ac4c-OH (0.5 mmol, 5 eq) and HATU (0.49 mmol, 4.9 eq) in DMF. Add DIPEA (1.0 mmol, 10 eq). Allow pre-activation for 1 minute.

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. Repeat this coupling step a second time (double coupling).

  • Validation (Micro-Cleavage): Withdraw a few resin beads, wash with DCM, and treat with 100 μ L of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, dissolve in acetonitrile/water, and analyze via LC-MS. Do not proceed to the next amino acid unless the target mass is confirmed without uncoupled precursor.

  • Elongation: Continue standard SPPS for the remainder of the sequence.

SPPS_Workflow A 1. Resin Swelling & Fmoc Removal B 2. Ac4c Coupling (HATU, 75°C, 2x) A->B C 3. Micro-Cleavage LC-MS Validation B->C D 4. Chain Elongation & Global Cleavage C->D

Caption: Step-by-step workflow for the synthesis and validation of Ac4c-constrained peptides.

Protocol 2: Quantitative Serum Stability Assay

Causality: To prove that the rigidified backbone of Ac4c prevents protease active-site docking, we measure degradation kinetics in human serum. Self-Validation: Protein precipitation is notoriously variable. By spiking the quenching buffer with a stable D-amino acid Internal Standard (IS), we correct for peptide loss during extraction. If the IS recovery drops, the data point is flagged, ensuring the degradation curve reflects true enzymatic cleavage rather than extraction artifacts.

  • Preparation: Prepare a 1 mM stock solution of the Ac4c-peptide in sterile water.

  • Incubation: Add 100 μ L of the peptide stock to 900 μ L of 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C under gentle agitation.

  • Sampling: At time points 0, 1, 4, 8, and 24 hours, extract a 100 μ L aliquot.

  • Quenching & Validation: Immediately quench the aliquot by adding 200 μ L of ice-cold acetonitrile containing 0.1% TFA and 10 μ M of the Internal Standard . The TFA denatures the proteases instantly.

  • Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Transfer the supernatant to an LC-MS vial. Quantify the remaining peptide by calculating the ratio of the target peptide peak area to the IS peak area.

Conclusion

While Aib remains the standard choice for inducing helicity, cyclobutyl amino acids like Ac4c offer a highly specialized alternative. By expanding the τ bond angle and introducing significant steric bulk, Ac4c provides superior proteolytic resistance and can finely tune receptor subtype selectivity in ways that unconstrained or symmetrically dialkylated residues cannot.

References

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides Source: Journal of Peptide Science (PubMed) URL:[Link]

  • Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Non-covalent interactions reveal the protein chain δ conformation in a flexible single-residue model Source: Chemical Communications (RSC Publishing) URL:[Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Validation

Head-to-Head Comparison of Purification Techniques for Modified Peptides: A Senior Application Scientist’s Guide

The evolution of peptide therapeutics and proteomics has driven the need for complex structural modifications—such as PEGylation, lipidation, phosphorylation, and glycosylation. While these modifications drastically impr...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of peptide therapeutics and proteomics has driven the need for complex structural modifications—such as PEGylation, lipidation, phosphorylation, and glycosylation. While these modifications drastically improve pharmacokinetic properties or biological function, they fundamentally alter the physicochemical behavior of the molecule. Consequently, traditional one-dimensional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often insufficient for achieving the >95% purity required for clinical or advanced analytical applications.

As a Senior Application Scientist, I approach peptide purification not as a sequence of blind steps, but as a rational, self-validating system. This guide provides a head-to-head comparison of purification modalities for modified peptides, detailing the mechanistic causality behind each technique and outlining robust, field-proven workflows.

Mechanistic Evaluation of Chromatographic Modalities

To design an effective purification strategy, one must exploit the specific physicochemical shift induced by the modification. The four primary chromatographic modes operate on orthogonal principles:

  • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. While it remains the gold standard for unmodified or lipidated peptides, highly polar modifications (e.g., phosphorylation) often cause the peptide to elute in the void volume, resulting in poor resolution[1].

  • Ion-Exchange Chromatography (IEX): Separates based on net surface charge. It is highly effective for isolating peptides with charged modifications (e.g., acetylation neutralizing a positive charge, or phosphorylation adding negative charges)[1].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Functions as "reversed reversed-phase," separating based on polarity and hydrophilicity. It utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase, making it exceptional for retaining highly polar glycopeptides and phosphopeptides that fail to retain on C18 columns[2].

  • Size-Exclusion Chromatography (SEC): Separates based on hydrodynamic radius. It is generally ineffective for small mass changes but is the premier choice for macromolecular conjugations like PEGylation[1].

Quantitative Performance Comparison

The following table summarizes the head-to-head performance metrics of these modalities when applied to modified peptides[3].

MetricRP-HPLCIEXHILICSEC
Separation Principle HydrophobicityNet ChargeHydrophilicity / PolarityHydrodynamic Volume
Resolution Very HighHighVery High (for polar peptides)Low to Moderate
Loading Capacity ModerateVery HighLow to ModerateHigh
Volatile Solvent Compatibility Yes (TFA, FA, ACN)No (Requires salt gradients)Yes (Ammonium Acetate, ACN)Yes (Isocratic buffers)
Best For (Modification) Lipidation, General PolishingPhosphorylation, AcetylationGlycosylation, PhosphorylationPEGylation, Protein Conjugation

Logical Workflow for Modified Peptides

Selecting the correct purification modality requires mapping the modification to its corresponding physicochemical shift. The decision tree below outlines the logical progression from crude synthesis to final polishing.

G Start Crude Modified Peptide ModType Identify Modification Type Start->ModType Phos Phosphorylation / O-GlcNAc (Highly Polar/Charged) ModType->Phos Polar/Charged PEG PEGylation (Large Size Increase) ModType->PEG Mass/Size shift Lipid Lipidation (Highly Hydrophobic) ModType->Lipid Hydrophobic HILIC HILIC or IEX (Charge/Polarity Separation) Phos->HILIC SEC SEC (Size-based Separation) PEG->SEC RPLC_Lipid Non-Aqueous RPLC (C4/C8 column) Lipid->RPLC_Lipid RPLC_Final High-Resolution RP-HPLC (Final Polishing) HILIC->RPLC_Final SEC->RPLC_Final RPLC_Lipid->RPLC_Final

Decision tree for selecting purification modalities based on peptide modification type.

Self-Validating Experimental Protocols

A robust purification protocol must be a self-validating system—meaning every step contains a built-in analytical check to confirm success before proceeding to the next phase.

Protocol A: Purification of Highly Polar Modified Peptides (e.g., Phosphopeptides / O-GlcNAc)

Phosphorylation and O-GlcNAcylation render peptides highly polar, making standard RP-HPLC ineffective for primary capture. We utilize a multi-dimensional approach combining Titanium Dioxide (TiO2) affinity, HILIC, and RP-HPLC[4].

Protocol Step1 1. TiO2 / IMAC Enrichment (Capture Phosphates) Step2 2. Desalting (C18 SPE) (Remove Salts/Buffers) Step1->Step2 Eluate (High pH) Step3 3. HILIC Fractionation (Orthogonal Separation) Step2->Step3 Desalted Peptides Step4 4. RP-HPLC-MS/MS (Sequence & Purity Validation) Step3->Step4 Target Fractions

Self-validating workflow for the enrichment and purification of polar modified peptides.

Step-by-Step Methodology & Causality:

  • TiO2 Affinity Capture: Load the crude peptide mixture onto a TiO2 column under acidic conditions (e.g., 5% TFA). Causality: TiO2 specifically binds the phosphate moiety via bidentate coordination, allowing unmodified peptides to wash through. Elute using a high pH buffer (e.g., 5% ammonium hydroxide).

    • Self-Validation: Analyze the flow-through via MALDI-TOF MS; the absence of the target mass confirms complete capture without column overloading.

  • C18 Solid Phase Extraction (SPE) Desalting: Pass the eluate through a C18 SPE cartridge. Causality: High pH and heavy salts from the TiO2 elution will permanently damage silica-based analytical columns and severely suppress electrospray ionization (ESI) in mass spectrometry.

    • Self-Validation: Monitor the conductivity of the SPE eluate to ensure complete salt removal before downstream HILIC, preventing peak broadening.

  • HILIC Fractionation: Inject the desalted sample onto a HILIC column (e.g., amide stationary phase) using a gradient of 90% to 50% Acetonitrile (with 10mM Ammonium Acetate). Causality: HILIC provides orthogonal retention based on hydrophilicity; the polar modification causes the target peptide to be strongly retained, separating it from any remaining unmodified hydrophobic impurities.

    • Self-Validation: Compare the retention time against an unphosphorylated standard; the modified peptide must elute later due to its increased polarity.

  • RP-HPLC-MS/MS Polishing: Perform a final high-resolution RP-HPLC run coupled to tandem mass spectrometry.

    • Self-Validation: Confirm the exact mass and sequence coverage (via HCD/ETD fragmentation) to ensure no spontaneous dephosphorylation or degradation occurred during the high-pH elution step[4].

Protocol B: Purification of PEGylated Peptides

PEGylation (e.g., adding a 10 kDa to 40 kDa Polyethylene Glycol chain) massively increases the hydrodynamic volume and shields the peptide's surface, making RP-HPLC retention unpredictable.

Step-by-Step Methodology & Causality:

  • Size-Exclusion Chromatography (SEC): Run the crude reaction mixture through a preparative SEC column (e.g., Superdex Peptide) using an isocratic volatile buffer (0.1M Ammonium Bicarbonate). Causality: SEC effectively separates the massive PEGylated peptide from the tiny unreacted peptide based purely on size[1].

    • Self-Validation: Overlay the UV chromatogram (214 nm, detecting the peptide backbone) with a Refractive Index (RI) detector or an iodine colorimetric assay (detecting the PEG polymer). The peak where both signals intersect confirms the presence of the conjugate.

  • Cation-Exchange Chromatography (CEX): Load the SEC fractions containing the conjugate onto a CEX column. Causality: SEC cannot separate the PEGylated peptide from unreacted free PEG (which has a similar size). However, free PEG carries no charge, while the peptide retains its intrinsic positive charges (e.g., Lysine, Arginine). CEX captures the conjugate while free PEG washes through the void volume.

    • Self-Validation: Inject a blank salt gradient post-elution to ensure no strongly bound unreacted peptide remains on the column, validating total recovery.

  • RP-HPLC Polishing: Desalt and polish the CEX fractions using a C4 or C8 RP-HPLC column (C18 pores are too small for large PEG chains).

    • Self-Validation: Perform an analytical RP-HPLC run of the final pooled fractions to verify >95% purity before lyophilization.

Advanced Orthogonal Strategies: Mixed-Mode Chromatography

For highly complex modified peptides where single-mode chromatography fails, modern purification relies on Mixed-Mode Chromatography (MMC) .

A prime example is HILIC/CEX (Hydrophilic Interaction combined with Cation-Exchange). By utilizing a cation-exchange stationary phase but running the mobile phase with high concentrations of organic modifier (50–80% Acetonitrile), the system separates peptides based on both net charge and hydrophilicity simultaneously[1].

Similarly, Doping RPLC (DRPLC) introduces small quantities of ion-exchange ligands into a reversed-phase matrix. This allows the stationary phase to exert both hydrophobic attraction and electrostatic repulsion, drastically improving the resolution of closely related peptide variants (e.g., deamidated vs. intact peptides) that differ by only a fraction of a charge[2].

References

  • Mant, C. T., Chen, Y., Yan, Z., Popa, T. V., Kovacs, J. M., Mills, J. B., Tripet, B. P., & Hodges, R. S. (2007). "HPLC Analysis and Purification of Peptides." Methods in Molecular Biology, 386, 3-55.[Link]

  • Al Musaimi, O., & Jaradat, D. M. M. (2024). "Advances in Therapeutic Peptides Separation and Purification." Separations, 11(8), 233.[Link]

  • Parker, B. L., Gupta, P., & Cordwell, S. J. (2011). "Purification and Identification of O-GlcNAc-Modified Peptides Using Phosphate-Based Alkyne CLICK Chemistry in Combination with Titanium Dioxide Chromatography and Mass Spectrometry." Journal of Proteome Research, 10(4), 1449-1458.[Link]

Sources

Comparative

Benchmarking Constrained Peptides: A Comparative Guide to Biological Assay Performance

As a Senior Application Scientist, I frequently encounter a recurring challenge in drug discovery: targeting flat, featureless protein-protein interactions (PPIs). Small molecules lack the necessary surface area to disru...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a recurring challenge in drug discovery: targeting flat, featureless protein-protein interactions (PPIs). Small molecules lack the necessary surface area to disrupt these interfaces, while biologics (such as monoclonal antibodies) cannot cross the cell membrane to reach intracellular targets.

Constrained peptides—encompassing macrocycles and hydrocarbon-stapled peptides—bridge this critical gap[1]. By locking the peptide backbone into a bioactive conformation, we overcome the inherent limitations of linear peptides. This guide benchmarks the performance of constrained peptides against linear counterparts and traditional modalities, providing field-proven protocols, self-validating assay designs, and the mechanistic causality behind their enhanced performance.

The Causality of Constraint: Mechanistic Insights

Before running a single assay, it is vital to understand why constrained peptides behave differently than their linear precursors. The performance enhancements are grounded in thermodynamics and structural biology:

  • Binding Affinity (Thermodynamic Pre-organization): Linear peptides exist as an ensemble of random coils in solution. Binding to a target requires adopting a specific conformation, which incurs a massive entropic penalty. Constraining the peptide (e.g., via a hydrocarbon staple) pre-organizes the secondary structure (often an α -helix). This minimizes the entropy loss upon binding, directly translating to significantly boosted target affinity[2].

  • Proteolytic Stability (Steric Shielding): Proteases require their substrates to adopt extended, flexible conformations to fit into the catalytic cleft. The rigidified backbone of a constrained peptide physically prevents this structural adaptation, conferring profound resistance to serum exo- and endoproteases[3].

  • Cell Permeability (Amphipathicity & Masking): Linear peptides are generally cell-impermeable due to exposed polar backbone amides. Stapling not only masks these polar groups but can also be used to tune the overall amphipathicity and hydrophobic moment. This drives interactions with anionic cell surface proteoglycans, facilitating active endocytosis[4].

Quantitative Benchmarking: Modality Comparison

To objectively evaluate performance, we benchmark constrained peptides against other therapeutic classes. The table below summarizes the typical quantitative shifts observed when transitioning a sequence from a linear to a constrained format.

Performance MetricLinear PeptidesConstrained PeptidesSmall MoleculesBiologics (mAbs)
Target Affinity ( KD​ ) High nM to μ MLow nM to pMLow nM to pMpM
Proteolytic Half-life MinutesHours to DaysHours to DaysWeeks
Cell Permeability PoorModerate to HighHighNone
PPI Disruption Capability ModerateHighLowHigh (Extracellular)
Conformational Entropy High (Flexible)Low (Pre-organized)Low (Rigid)Low (Structured)

Table 1: Comparative benchmarking of therapeutic modalities. Constrained peptides uniquely combine the PPI-disrupting surface area of biologics with the cell permeability of small molecules.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, biological assays must be designed as self-validating systems. Below are the definitive protocols for benchmarking constrained peptides, complete with the causality behind the experimental choices.

Workflow A Peptide Library (Linear vs. Constrained) B Binding Affinity (SPR / TR-FRET) A->B Target Engagement C Proteolytic Stability (Serum Degradation) A->C Backbone Rigidity D Cell Permeability (Flow Cytometry) B->D Active Binders C->D Stable Binders E Lead Selection & In Vivo Efficacy D->E Optimized Candidates

Workflow for benchmarking constrained peptides across key biological assays.

Protocol 1: Binding Affinity via Surface Plasmon Resonance (SPR)

Causality: We utilize SPR over steady-state assays (like ELISA) because SPR provides real-time kinetic data ( kon​ , koff​ ). Constrained peptides typically exhibit significantly slower koff​ rates compared to linear peptides due to their locked bioactive conformation. Self-Validation: Always include a sequence-scrambled constrained peptide as a negative control to rule out non-specific, hydrophobic-driven binding caused by the staple itself.

  • Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling. Keep the target immobilization level low (500-1000 RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold dilution series of the constrained peptide (e.g., 1 nM to 100 nM) in running buffer (e.g., HBS-EP+ with 1-2% DMSO to ensure peptide solubility).

  • Injection: Inject the peptide series at a high flow rate (30-50 μ L/min) to further reduce mass transport effects. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the peptide does not fully dissociate, inject a short pulse (30 sec) of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the KD​ . Compare the KD​ directly against the linear precursor.

Protocol 2: Proteolytic Stability (Serum Half-Life)

Causality: Measuring stability in human or mouse serum mimics systemic circulation. We use LC-MS/MS rather than fluorescence tracking because LC-MS/MS specifically tracks the intact parent mass, differentiating between the active peptide and stable (but biologically inactive) truncated metabolites. Self-Validation: Run a known, highly susceptible linear peptide (e.g., native GLP-1) in parallel to confirm the baseline protease activity of your serum batch.

  • Incubation: Incubate the peptide (10 μ M final concentration) in 25% human serum (diluted in PBS) at 37°C.

  • Sampling: Extract 50 μ L aliquots at predefined time points (0, 1, 2, 4, 8, 12, 24, and 48 hours).

  • Quenching: Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing a distinct internal standard.

  • Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated serum proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact peptide. Plot the natural log of percentage remaining vs. time to calculate the half-life ( T1/2​ ).

Protocol 3: Cell Permeability via Flow Cytometry

Causality: Constrained peptides often enter cells via clathrin- and caveolin-independent endocytosis, driven by initial interactions with anionic cell surface proteoglycans[4]. Self-Validation: A critical artifact in peptide uptake assays is membrane adhesion. Peptides stuck to the outer lipid leaflet will fluoresce and falsely mimic internalization. A stringent trypsin wash is mandatory to digest surface-bound peptides, ensuring only true cytosolic/endosomal fluorescence is measured.

  • Cell Seeding: Seed target cells (e.g., HeLa or Jurkat) in a 12-well plate and incubate until 80% confluent.

  • Treatment: Incubate cells with FITC-labeled constrained peptide (1-5 μ M) in serum-free media for 2-4 hours at 37°C.

  • Washing & Digestion (Critical Step): Wash cells twice with PBS. Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C. This detaches the cells and strips away non-internalized, membrane-bound peptides.

  • Quenching: Neutralize the trypsin with serum-containing media, pellet the cells, and wash twice with ice-cold FACS buffer (PBS + 2% FBS).

  • Analysis: Analyze via flow cytometry (FITC channel). Compare the mean fluorescence intensity (MFI) of the constrained peptide against the linear control.

Uptake A Stapled Peptide (Amphipathic Helix) B Membrane Interaction (Proteoglycan Binding) A->B C Endocytosis (Vesicle Formation) B->C D Endosomal Escape (Membrane Disruption) C->D E Cytosolic Target (PPI Inhibition) D->E

Mechanistic pathway of stapled peptide cellular uptake and target engagement.

Conclusion

Benchmarking constrained peptides requires a rigorous, multi-modal approach. By understanding the causality behind their enhanced properties—thermodynamic pre-organization, steric shielding, and tuned amphipathicity—we can design assays that accurately reflect their therapeutic potential. The transition from linear to constrained formats is not merely a chemical modification; it is a fundamental shift in pharmacological capability[1][5].

References
  • Obstacles and innovations of macrocyclic drug development , Drug Target Review.1

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides , IPT Online. 2

  • Development of Next-Generation Peptide Binders Using In vitro Display Technologies and Their Potential Applications , Frontiers. 3

  • Achieving enhanced cell penetration of short conformationally constrained peptides through amphiphilicity tuning , RSC Publishing.

  • Towards Understanding Cell Penetration by Stapled Peptides , ResearchGate. 4

  • Conformationally Constrained Peptides , Encyclopedia MDPI. 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride

Advanced Safety and Operational Guide: Handling 2-Amino-3,3-dicyclobutylpropanoic Acid Hydrochloride Introduction 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride (CAS: 1803562-65-3, MW: 233.74)[1] is a sterically hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 2-Amino-3,3-dicyclobutylpropanoic Acid Hydrochloride

Introduction 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride (CAS: 1803562-65-3, MW: 233.74)[1] is a sterically hindered, unnatural amino acid derivative critical for synthesizing advanced peptidomimetics and active pharmaceutical ingredients (APIs). Due to its dicyclobutyl substitution, it imparts unique conformational rigidity to peptide backbones. However, as a hydrochloride salt, it presents specific handling challenges, including hygroscopicity, potential for acidic dust generation, and acute toxicity. This guide provides a comprehensive, field-validated protocol for its safe handling, operational integration, and disposal.

Hazard Profiling and Causality

Understanding the physicochemical nature of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is essential for establishing a self-validating safety protocol. According to standardized safety data, the compound exhibits the following Globally Harmonized System (GHS) classifications[2]:

  • Acute Toxicity 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled[2].

  • Skin Irritation 2 (H315) & Eye Irritation 2A (H319): Causes skin and severe eye irritation[2].

  • STOT SE 3 (H336): May cause respiratory irritation or drowsiness[2].

Causality Insight: The hydrochloride salt form increases aqueous solubility but also makes the powder highly susceptible to aerosolization during weighing. When the dust contacts mucosal membranes (eyes, respiratory tract), it rapidly dissolves, creating a localized micro-environment of low pH that exacerbates cellular irritation, similar to other amino acid hydrochlorides[3]. Furthermore, the lipophilic nature of the dicyclobutyl groups facilitates rapid dermal penetration, compounding its acute toxicity profile.

Personal Protective Equipment (PPE) Strategy

To mitigate the risks outlined above, a multi-layered PPE strategy is required. Do not rely solely on general lab attire. You must avoid dust formation, breathing vapors, and contact with skin or eyes[4].

Table 1: Quantitative Hazard Mitigation and PPE Specifications

Hazard VectorCausalityRequired PPE SpecificationValidation Metric
Inhalation Aerosolized HCl salt dust causes STOT SE 3 respiratory irritation[2].NIOSH-approved type N95 or P100 particulate respirator[5].>95% filtration efficiency for particulates >0.3 μm.
Dermal Contact Lipophilic side chains enhance skin penetration (Acute Tox 4)[2].Chemical-impermeable Nitrile gloves (min 5 mil thickness)[4].Breakthrough time >240 minutes for polar organics/salts.
Ocular Exposure Acidic dissolution in tear film causes severe irritation (Eye Irrit 2A)[2].Tightly fitting chemical safety goggles (ANSI Z87.1)[4].Zero gap between seal and facial contours.
Systemic/Body Accidental powder transfer to personal clothing.Fire/flame-resistant impervious lab coat with knit cuffs[4].Full coverage, preventing wrist exposure during hood work.

Operational Workflow: From Weighing to Reaction

Handling unnatural amino acid hydrochlorides requires precise environmental control. Because the hydrochloride salt must often be neutralized in situ before peptide coupling, the workflow must seamlessly integrate safety with chemical efficiency[6].

Step-by-Step Methodology: Weighing and In Situ Neutralization

  • Environmental Isolation: Conduct all open-container operations within a certified Class II Type A2 biological safety cabinet or a high-velocity chemical fume hood (face velocity 80-100 fpm).

  • Static Mitigation: Unnatural amino acid powders are notoriously static-prone. Use an anti-static zero-ionizer gun on the spatulas and weigh boats to prevent powder repulsion and aerosolization.

  • Mass Transfer: Tare a conductive, anti-static weigh boat. Transfer the required mass of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride using a stainless-steel micro-spatula.

  • Solubilization: Transfer the solid directly into a dry Schlenk flask or reaction vessel. Seal with a septum and purge with Argon. Add an anhydrous, aprotic solvent (e.g., DMF or DCM) via syringe.

  • In Situ Neutralization: To liberate the free amine for coupling, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) dropwise to the reaction mixture containing the amino acid hydrochloride salt just before the addition of the activated N-protected amino acid[6].

    • Causality: Cooling the suspension in an ice bath mitigates the exothermic neutralization of the HCl salt, preventing solvent volatilization and preserving the integrity of the sterically hindered amine[6].

Workflow A 1. Fume Hood Setup (Face Velocity 80-100 fpm) B 2. PPE Donning (N95 Respirator, Nitrile Gloves) A->B C 3. Anti-Static Weighing (Zero-Ionizer Applied) B->C D 4. Solvent Addition (Argon Atmosphere) C->D E 5. In Situ Neutralization (Base Addition at 0°C) D->E F 6. Peptide Coupling Reaction E->F

Caption: Operational workflow for the safe handling and in situ neutralization of amino acid hydrochlorides.

Spill Response and Disposal Plan

A robust protocol must be self-correcting; if containment fails, the response must be immediate and chemically sound.

Step-by-Step Methodology: Spill Containment

  • Evacuation and Assessment: If a spill occurs outside the fume hood, immediately evacuate the immediate 2-meter radius. Assess if the spill is solid (powder) or liquid (dissolved in solvent).

  • Solid Spill Neutralization: Do NOT dry-sweep the powder, as this will aerosolize the Acute Tox 4 hazard[2]. Cover the powder with damp, absorbent paper towels (using water or a mild 5% sodium bicarbonate solution to neutralize the acidic salt).

  • Liquid Spill Containment: Surround the spill with inert, inorganic absorbent material (e.g., vermiculite or diatomaceous earth). Avoid organic sawdust, which may react exothermically with coupling reagents often used alongside this compound.

  • Collection: Use non-sparking tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected area with a 1% aqueous sodium carbonate solution, followed by a water rinse, to ensure complete removal of residual hydrochloride salts.

SpillResponse S1 Spill Detected Evacuate 2m Radius S2 Assess Spill State S1->S2 S3 Solid Powder Spill S2->S3 S4 Liquid/Solvent Spill S2->S4 S5 Cover with Damp Absorbent Towels S3->S5 S6 Surround with Inert Vermiculite S4->S6 S7 Transfer to HDPE Hazardous Waste Container S5->S7 S6->S7 S8 High-Temperature Incineration (>1000°C) S7->S8

Caption: Decision matrix and spill response logic for solid and liquid hydrochloride salt spills.

Disposal Logistics: All contaminated PPE, weigh boats, and spill cleanup materials must be classified as hazardous chemical waste. Due to the halogenated nature of the hydrochloride salt and potential nitrogenous byproducts, dispose of via high-temperature incineration (>1000°C) through a certified hazardous waste contractor. Do not discharge aqueous washes into the municipal sewer system.

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